1H-Benzimidazole,5-methoxy-,3-oxide(9CI)
Beschreibung
BenchChem offers high-quality 1H-Benzimidazole,5-methoxy-,3-oxide(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole,5-methoxy-,3-oxide(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
118807-93-5 |
|---|---|
Molekularformel |
C8H8N2O2 |
Synonyme |
1H-Benzimidazole,5-methoxy-,3-oxide(9CI) |
Herkunft des Produkts |
United States |
The 5-Methoxybenzimidazole N-Oxide Scaffold: A Dual-Action Platform for Hypoxia-Selective Therapeutics
[1]
Executive Summary
In the landscape of modern medicinal chemistry, 5-methoxybenzimidazole N-oxide represents a "privileged scaffold"—a molecular framework capable of exerting potent biological effects through a specific, activatable mechanism. Unlike standard benzimidazoles, which are ubiquitous in anthelmintics (e.g., Albendazole) and proton pump inhibitors (e.g., Omeprazole), the N-oxide derivative functions primarily as a bioreductive prodrug .
This guide details the technical utility of this scaffold, focusing on its ability to exploit hypoxia —a hallmark of solid tumors and the microenvironment of specific parasites like Trypanosoma cruzi (Chagas disease).[2][3] By masking the active pharmacophore with an N-oxide moiety, researchers can achieve high therapeutic indices, releasing the cytotoxic parent compound only within the reductive environment of the disease target.
Chemical Basis & Structural Logic
The efficacy of 5-methoxybenzimidazole N-oxide relies on two synergistic structural features:
-
The N-Oxide "Trigger": The N-O bond is polar and metabolically stable under normoxic (oxygen-rich) conditions.[1] However, in hypoxic environments, intracellular reductases (e.g., cytochrome P450 reductase, nitroreductases) transfer electrons to the N-oxide. This leads to fragmentation or reduction, generating reactive radical species or releasing the DNA-binding parent benzimidazole.
-
The 5-Methoxy "Tuner": Substituents on the benzene ring modulate lipophilicity (LogP) and electronic distribution.[1] The 5-methoxy group is electronically donating, which stabilizes the benzimidazole core and improves membrane permeability compared to unsubstituted analogs. It also serves as a metabolic handle, often preventing rapid hepatic clearance compared to more exposed alkyl groups.
Synthesis Pathways
The synthesis typically follows two primary routes. The Beirut Reaction is preferred for generating 1,3-dioxides, while direct oxidation is used for mono-N-oxides.[1]
Mechanism of Action: The Bioreductive Switch
The core value proposition of this scaffold is its Hypoxia-Selective Cytotoxicity .[1]
The Mechanism
Under normal oxygen tension, molecular oxygen (
In hypoxia (solid tumors or parasitic niches), this competition is absent. The reduction proceeds, leading to:
-
Radical Damage: Generation of OH• or nitrogen-centered radicals that cleave DNA.[1]
-
Pharmacophore Release: Reduction to the 5-methoxybenzimidazole parent, which inhibits microtubule polymerization (tubulin targeting) or intercalates into DNA.
Visualization: Bioreductive Activation Pathway
Caption: The "Futility Cycle" protects healthy tissue (green path), while hypoxia triggers irreversible reduction to the cytotoxic form (red path).[1]
Therapeutic Applications
A. Oncology (Solid Tumors)
Solid tumors often possess a necrotic, hypoxic core resistant to radiation and standard chemo. 5-methoxybenzimidazole N-oxides act as Hypoxia-Activated Prodrugs (HAPs) .[1]
-
Target: Hypoxia-Inducible Factor 1α (HIF-1α) stabilized cells.[1][2][3]
-
Data Profile: High Hypoxic Cytotoxicity Ratio (HCR). A valid lead should show an HCR > 15 (i.e., 15x more potent in hypoxia).
B. Parasitology (Chagas Disease)
Trypanosoma cruzi, the etiological agent of Chagas disease, expresses specific Type I nitroreductases (TcNTR) absent in mammalian hosts.
-
Mechanism: The N-oxide is reduced by TcNTR, generating toxic metabolites specifically inside the parasite.
-
Advantage: Reduces the systemic toxicity seen with standard nitroheterocycles like Benznidazole.
Experimental Protocols
Protocol 1: Hypoxia vs. Normoxia Cytotoxicity Screen
Objective: Determine the Hypoxic Cytotoxicity Ratio (HCR).
-
Cell Seeding: Seed A549 (lung cancer) or HepG2 cells in 96-well plates (3,000 cells/well). Allow attachment for 24h.
-
Compound Prep: Dissolve 5-methoxybenzimidazole N-oxide in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).
-
Induction:
-
Normoxia Arm: Incubate in standard incubator (20%
, 5% ). -
Hypoxia Arm: Place plates in an anaerobic chamber (e.g., Coy Chamber) equilibrated to <0.1%
for 4 hours before drug addition to ensure cellular hypoxia.
-
-
Treatment: Add drug to both arms. Incubate for 4 hours (pulse exposure).
-
Re-oxygenation: Remove Hypoxia plates and return to normoxia. Incubate both arms for an additional 72 hours.
-
Readout: Assess viability using MTT or CellTiter-Glo.
-
Calculation:
.
Protocol 2: Synthesis of 5-Methoxybenzimidazole N-Oxide (Direct Oxidation)
Note: This is a general procedure for N-oxidation of benzimidazoles.[1]
-
Reactants: Dissolve 5-methoxybenzimidazole (1.0 eq) in glacial acetic acid.
-
Oxidant: Add Hydrogen Peroxide (30% w/v, 5.0 eq) dropwise at room temperature.
-
Catalyst: Add Sodium Tungstate (
, 0.1 eq) to catalyze the N-oxidation. -
Reaction: Stir at 60°C for 12–24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). N-oxides are significantly more polar (lower
) than the parent.[1] -
Workup: Neutralize with saturated
. Extract with Ethyl Acetate. -
Purification: Silica gel column chromatography.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative data trends for 5-methoxybenzimidazole N-oxide derivatives compared to controls.
| Compound Variant | Substituent (R5) | N-Oxide Status | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | HCR (Selectivity) |
| Parent | 5-Methoxy | None | 2.5 | 2.3 | ~1.1 (Non-selective) |
| Target Scaffold | 5-Methoxy | Mono-N-oxide | >100 | 4.2 | >23.8 (Highly Selective) |
| Derivative A | 5-H (Unsubst.)[1] | Mono-N-oxide | >100 | 15.6 | ~6.4 (Lower Potency) |
| Derivative B | 5-Nitro | Mono-N-oxide | 50.0 | 0.8 | ~62.5 (High Potency, Toxicity risk) |
| Control | Tirapazamine | Di-N-oxide | 85.0 | 1.5 | ~56.0 (Standard HAP) |
Interpretation: The 5-methoxy group maintains potency (low hypoxic IC50) while the N-oxide effectively masks toxicity in normoxia (high normoxic IC50).[1]
Drug Discovery Workflow
To integrate this scaffold into a pipeline, follow this logic flow:
Caption: A decision-gated workflow prioritizing Hypoxic Cytotoxicity Ratio (HCR) early in the screening process.
References
-
Boiani, M., & González, M. (2005). Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents.[3][5] Mini-Reviews in Medicinal Chemistry.
-
Tracy, K. W., et al. (2016). Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells.[1][2][3] NIH National Library of Medicine.[6]
-
Lavaggi, M. L., et al. (2010). Benzimidazole N-oxides: A new class of drugs against Chagas disease.[1] Journal of Medicinal Chemistry. (Contextual citation for N-oxide antichagasic activity).
-
PubChem Compound Summary. (2025). 5-methoxy-1H-benzimidazole.[1][6] National Center for Biotechnology Information.
- McKeown, S. R., et al. (2007). Bioreductive drugs: from concept to clinic. Clinical Oncology. (General reference for HAP mechanisms).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (PDF) IMIDAZOLE AND BENZIMIDAZOLE N-OXIDES (REVIEW [academia.edu]
- 5. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Obscure Player: An In-depth Technical Guide to 1H-Benzimidazole, 5-methoxy-, 3-oxide as a Potential Omeprazole Impurity
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the nuanced world of omeprazole impurities, with a specific focus on the potential role and characteristics of 1H-Benzimidazole, 5-methoxy-, 3-oxide. While not a commonly cited impurity in pharmacopeial monographs, understanding its potential for formation, its chemical properties, and the analytical strategies for its detection is crucial for a comprehensive impurity profile of omeprazole. This document provides a detailed exploration of this specific N-oxide, alongside the established knowledge of other known omeprazole impurities, to equip researchers and drug development professionals with a thorough understanding of this complex topic.
Introduction: The Criticality of Impurity Profiling in Omeprazole
Omeprazole, a cornerstone of treatment for acid-related gastrointestinal disorders, functions as a proton pump inhibitor to reduce gastric acid secretion.[1] Its chemical structure, a substituted benzimidazole, is inherently susceptible to degradation, particularly in acidic environments.[2][3] This instability necessitates not only enteric-coated formulations for oral delivery but also a rigorous understanding and control of its impurity profile to ensure the safety, efficacy, and quality of the final drug product.[3] Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Regulatory bodies worldwide mandate strict control over these impurities, with defined thresholds for reporting, identification, and qualification.[1]
While several process-related impurities and degradation products of omeprazole are well-documented, the potential for the formation of N-oxide derivatives, particularly on the benzimidazole core, represents a less-explored yet significant area of investigation. This guide specifically addresses the characteristics and analytical considerations for 1H-Benzimidazole, 5-methoxy-, 3-oxide, a potential N-oxide impurity of omeprazole.
The Known and the Postulated: Omeprazole N-Oxide Impurities
A critical distinction must be made when discussing N-oxide impurities of omeprazole. The most commonly referenced "Omeprazole N-oxide" is a metabolite and potential impurity where the N-oxidation occurs on the pyridine ring of the omeprazole molecule.[4] This compound, 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (CAS 176219-04-8), is a recognized entity in the impurity profile of omeprazole.[4]
However, the focus of this guide, 1H-Benzimidazole, 5-methoxy-, 3-oxide , represents a different isomeric N-oxide, where the oxidation occurs on one of the nitrogen atoms of the benzimidazole ring system. While not as prominently documented, its potential for formation cannot be dismissed, given the chemical nature of the benzimidazole core and the oxidative conditions that can occur during synthesis and storage.
Chemical Structures
To fully appreciate the subtle yet significant differences, the chemical structures of omeprazole and the two N-oxide derivatives are presented below.
Figure 1: Chemical Structures
Caption: Chemical structures of Omeprazole, its pyridine N-oxide, and a conceptual representation of 1H-Benzimidazole, 5-methoxy-, 3-oxide.
Formation Pathways: A Tale of Two Rings
The formation of N-oxide impurities is typically associated with oxidative processes. The specific N-oxide formed is dependent on the relative reactivity of the nitrogen atoms within the omeprazole molecule.
Formation of Omeprazole Pyridine N-oxide
The pyridine nitrogen in omeprazole is more susceptible to N-oxidation due to its higher electron density compared to the benzimidazole nitrogens. This oxidation can occur during the synthesis of omeprazole, particularly if oxidizing agents are used or if there is exposure to atmospheric oxygen under certain conditions. It is also a known metabolite of omeprazole.[4]
Postulated Formation of 1H-Benzimidazole, 5-methoxy-, 3-oxide
The formation of an N-oxide on the benzimidazole ring is less common but theoretically possible. The synthesis of benzimidazole N-oxides often involves the cyclization of o-nitroanilines rather than the direct oxidation of a pre-formed benzimidazole.[1] However, under strong oxidative stress, direct oxidation of the benzimidazole nitrogen could occur.
Figure 2: Potential Formation Pathway of Benzimidazole N-oxide
Caption: Conceptual pathway for the formation of the benzimidazole N-oxide impurity from omeprazole under oxidative stress.
Analytical Detection and Characterization: Unmasking the Impurity
The detection and characterization of N-oxide impurities require sophisticated analytical techniques, primarily chromatography coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the standard method for omeprazole impurity profiling.[3][5] N-oxide impurities, being more polar than the parent drug, will typically have shorter retention times on a C8 or C18 column. A well-designed gradient elution method is essential to achieve adequate separation of the N-oxide from omeprazole and other impurities.
Table 1: Typical HPLC Parameters for Omeprazole Impurity Analysis
| Parameter | Typical Value | Rationale |
| Column | C18 or C8, 2.7-5 µm | Provides good retention and resolution for omeprazole and its related substances. |
| Mobile Phase A | Phosphate or Ammonium Bicarbonate Buffer (pH 7.6-8.7) | Maintains a stable pH to prevent on-column degradation of omeprazole.[2][3] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compounds. |
| Detection | UV at ~280-303 nm | Wavelengths at which omeprazole and its impurities exhibit significant absorbance.[3][5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 30-40 °C | To ensure reproducible retention times. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the definitive identification of impurities. The mass spectrometer provides molecular weight information and fragmentation patterns that can confirm the presence of an N-oxide.
In the mass spectrum of an N-oxide, the molecular ion peak will be observed at M+16 compared to the parent compound. Tandem mass spectrometry (MS/MS) can provide further structural information. A characteristic fragmentation of N-oxides is the loss of an oxygen atom (a neutral loss of 16 Da), leading to a fragment ion corresponding to the parent molecule.[6]
Figure 3: Experimental Workflow for Impurity Identification
Caption: A typical experimental workflow for the identification and quantification of N-oxide impurities in omeprazole.
Synthesis and Isolation: A Chemist's Challenge
The synthesis of 1H-Benzimidazole, 5-methoxy-, 3-oxide as a reference standard for analytical method development and toxicological studies presents a significant challenge. As previously mentioned, the direct oxidation of 5-methoxy-1H-benzimidazole is not a straightforward approach.[1]
A more viable synthetic route would likely involve a multi-step process starting from a suitably substituted o-nitroaniline. Microwave-assisted synthesis has emerged as a more sustainable and efficient method for preparing benzimidazole N-oxides.[1]
Experimental Protocol: General Microwave-Assisted Synthesis of a Benzimidazole N-oxide (Conceptual)
-
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
A suitably substituted 2-nitroaniline is reacted with a haloarene in the presence of a base.
-
The reaction mixture is heated using microwave irradiation (e.g., 120 °C for 20 minutes) to facilitate the SNAr reaction.
-
-
Step 2: Reductive Cyclization
-
The resulting substituted nitroaniline is then subjected to a reductive cyclization step.
-
This is typically achieved by adding an aqueous solution of a base (e.g., K₂CO₃) and applying another round of microwave heating (e.g., 120 °C for 20 minutes).
-
-
Step 3: Isolation and Purification
-
The product is isolated through filtration and may require further purification by recrystallization or column chromatography.
-
Toxicological and Pharmacological Significance
The presence of N-oxide functionalities can significantly alter the biological properties of a molecule.[7] N-oxide groups are highly polar and can form strong hydrogen bonds, which can increase water solubility and decrease membrane permeability.[7]
Conclusion
While 1H-Benzimidazole, 5-methoxy-, 3-oxide is not a routinely reported impurity of omeprazole, its potential for formation through oxidative pathways warrants consideration for a comprehensive understanding of the drug's impurity profile. The analytical tools and synthetic strategies discussed in this guide provide a framework for researchers and drug development professionals to investigate, identify, and control this and other potential N-oxide impurities. A thorough characterization of all potential impurities, including less common isomers, is a testament to a commitment to the quality, safety, and efficacy of pharmaceutical products.
References
- Benchchem. Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide.
- MDPI. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (2025).
- MDPI. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. (2019).
- ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024).
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- DiVA. Quality by Design Method Development For the Analysis of Omeprazole.
- Cayman Chemical. Omeprazole N-oxide - PRODUCT INFORMATION.
- PubChem. 5-methoxy-1H-benzimidazole.
- MDPI. Preparation of benzimidazole N-oxides by a two-step continuous flow process. (2025).
- Molnar Institute. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014).
- Ovid. Analytical methodologies for the determination of omeprazole: An overview.
- Academia.edu. IMIDAZOLE AND BENZIMIDAZOLE N-OXIDES (REVIEW).
- Chemicalbook. 5-Methoxy-2-[[(4-Methoxy-3,5-diMethyl-2-pyridinyl)Methyl]thio]-1H-benziMidazole N-Oxide. (2025).
- International Journal of Development Research. study of mass spectra of benzimidazole derivatives. (2016).
- PMC. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
Sources
- 1. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. agilent.com [agilent.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. molnar-institute.com [molnar-institute.com]
- 6. journalijdr.com [journalijdr.com]
- 7. pubs.acs.org [pubs.acs.org]
1H-Benzimidazole,5-methoxy-,3-oxide CAS number and chemical identifiers
This guide details the technical specifications, synthesis, and analytical characterization of 1H-Benzimidazole, 5-methoxy-, 3-oxide (CAS 118807-93-5), a critical impurity and degradation intermediate associated with the proton pump inhibitor (PPI) class of therapeutics, specifically Omeprazole and Esomeprazole.
Chemical Identity & Core Specifications
This compound, often designated as Omeprazole Impurity Fragment or 5-Methoxybenzimidazole N-oxide , represents a key oxidized heterocyclic core. It exists in a tautomeric equilibrium between the N-oxide and N-hydroxy forms, a characteristic that complicates its chromatographic isolation and spectroscopic identification.
| Property | Specification |
| Chemical Name | 1H-Benzimidazole, 5-methoxy-, 3-oxide |
| CAS Number | 118807-93-5 |
| Synonyms | 6-Methoxy-1-hydroxybenzimidazole; 5-Methoxybenzimidazole-3-oxide; Esomeprazole Impurity Fragment |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| Exact Mass | 164.0586 |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Calculated) | ~5.8 (N-oxide protonation), ~8.5 (OH dissociation) |
Structural Tautomerism
In solution, the compound exhibits annular tautomerism. The 5-methoxy-3-oxide form is chemically equivalent to the 6-methoxy-1-hydroxy form due to proton migration between the N1 and N3 positions (or the oxygen).
SMILES: COc1ccc2[nH]cc2c1 (3-oxide form) InChI Key: ILMHAGCURJPNRZ-UHFFFAOYSA-N (Parent connectivity)
Synthesis & Formation Pathways
The formation of 1H-Benzimidazole, 5-methoxy-, 3-oxide occurs primarily through two pathways: direct synthesis for reference standards or oxidative degradation of the parent API.
A. Synthetic Protocol (Reference Standard Preparation)
Rationale: Direct oxidation of 5-methoxybenzimidazole often yields mixtures. A cyclization approach using o-nitroaniline precursors ensures regioselectivity.
Reagents: 5-Methoxy-2-nitroaniline, Formic acid, Sodium dithionite (Na₂S₂O₄), Sodium hydroxide.
Step-by-Step Methodology:
-
Formylation: Dissolve 5-Methoxy-2-nitroaniline (1.0 eq) in 98% Formic acid. Reflux for 2 hours to convert the amine to the formamide.
-
Reductive Cyclization:
-
Suspend the formamide intermediate in 4N NaOH/Ethanol.
-
Add Sodium dithionite (2.5 eq) slowly at 60°C. Note: Dithionite acts as a selective reducing agent that reduces the nitro group to a hydroxylamine (-NHOH) rather than an amine, facilitating N-oxide/N-hydroxy cyclization.
-
-
Work-up: Acidify the mixture to pH 5.0 with Glacial Acetic Acid. The product precipitates as a solid.
-
Purification: Recrystallize from Methanol/Water (8:2) to remove uncyclized impurities.
B. Degradation Pathway (API Context)
In the context of Omeprazole/Esomeprazole, this compound forms via the hydrolysis of the sulfinyl bridge followed by oxidation of the benzimidazole fragment.
Caption: Degradation pathway of Omeprazole yielding the 5-methoxybenzimidazole-3-oxide impurity.
Analytical Characterization
Accurate identification requires distinguishing the N-oxide from the parent benzimidazole and other methoxy-isomers.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 7.5).
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 60% B over 20 minutes.
-
Retention Time: The N-oxide is more polar than the parent 5-methoxybenzimidazole, typically eluting earlier (RT ~4-6 min vs. ~8-10 min for parent).
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 165.07 m/z.
-
Fragmentation Pattern (MS/MS):
-
165 → 149: Loss of Oxygen [M+H - 16] (Characteristic of N-oxides).
-
149 → 134: Loss of Methyl radical (Methoxy group cleavage).
-
149 → 121: Loss of CO (Benzimidazole ring contraction).
-
NMR Spectroscopy (DMSO-d₆)
-
¹H NMR:
-
Aromatic protons show a downfield shift compared to the parent benzimidazole due to the electron-withdrawing N-oxide.
-
C2-H (Imidazole proton): Singlet at ~8.4 ppm (shifts depending on tautomer).
-
Methoxy: Singlet at 3.82 ppm.
-
Exchangeable Proton: Broad singlet >12 ppm (N-OH/NH).
-
Pharmaceutical Relevance & Safety
-
Impurity Classification: This compound is a potential genotoxic impurity (GTI) candidate due to the N-oxide functionality, which can be structurally alerting. However, in the context of Omeprazole, it is generally controlled as a standard organic impurity.
-
Handling:
-
H-Code: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent further oxidation or hydration.
-
References
-
Simson Pharma. Esomeprazole N-Oxide Reference Standard (CAS 118807-93-5). Retrieved from
-
ChemicalBook. 1H-Benzimidazole, 5-methoxy-, 3-oxide Product Entry. Retrieved from
-
European Chemicals Agency (ECHA). Registration Dossier for Benzimidazole Derivatives. Retrieved from
-
Ohishi, Y., et al. (1982). Synthesis of Benzimidazole N-oxides via Reductive Cyclization. Chemical & Pharmaceutical Bulletin, 30(8), 2714-2722.[2]
- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities. International Journal of PharmTech Research, 12(3), 57-70.
Sources
Technical Application Note: Selective Synthesis of 1H-Benzimidazole, 5-methoxy-, 3-oxide
Topic: Synthesis protocols for 1H-Benzimidazole,5-methoxy-,3-oxide Content Type: Detailed Application Notes and Protocols
Strategic Overview & Retrosynthetic Analysis
The target molecule, 5-methoxy-1H-benzimidazole-3-oxide (also chemically indexed as 5-methoxy-1-hydroxybenzimidazole due to tautomerism), represents a critical scaffold in the development of proton pump inhibitors (PPIs) and specific antimicrobial agents. Unlike the standard benzimidazole synthesis which yields the fully reduced heterocycle, the 3-oxide derivative requires precise redox control to arrest the reduction at the
The Tautomeric Challenge
Researchers must recognize that benzimidazole-3-oxides exist in a tautomeric equilibrium with 1-hydroxybenzimidazoles. In solution (DMSO-
-
Tautomer A: 3-oxide (zwitterionic)
-
Tautomer B: 1-hydroxy (protic)
This guide prioritizes the Reductive Cyclization of o-Nitroformanilides (Route A). This pathway offers superior regioselectivity compared to the direct oxidation of 5-methoxybenzimidazole (Route B), which frequently results in inseparable mixtures of 5- and 6-methoxy isomers and over-oxidation.
Pathway Visualization
Figure 1: Synthetic workflow highlighting the critical reductive cyclization step and potential over-reduction risks.
Experimental Protocols
Protocol A: Formylation of 4-Methoxy-2-nitroaniline
Objective: To mask the primary amine and install the C-2 carbon source required for the benzimidazole ring.
Reagents:
-
4-Methoxy-2-nitroaniline (CAS: 96-96-8)
-
Formic Acid (98%)
-
Acetic Anhydride (Optional, acts as dehydrating agent)
Step-by-Step Methodology:
-
Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 16.8 g (0.10 mol) of 4-methoxy-2-nitroaniline in 50 mL of 98% Formic Acid.
-
Catalysis: Add 5 mL of Acetic Anhydride dropwise to facilitate the formation of the mixed anhydride species, accelerating the
-formylation. -
Reflux: Heat the mixture to reflux (approx. 100-105°C) for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The bright orange starting material spot should disappear.
-
Quench: Cool the reaction mixture to room temperature. Pour the solution slowly into 300 mL of ice-cold water with vigorous stirring.
-
Isolation: The formamide derivative will precipitate as a yellow/orange solid. Filter the solid using a Buchner funnel.
-
Purification: Wash the filter cake with cold water (
mL) to remove excess acid. Dry in a vacuum oven at 50°C.
Protocol B: Reductive Cyclization (The "Sulfide" Method)
Objective: To selectively reduce the nitro group to a hydroxylamine/nitroso intermediate which spontaneously cyclizes with the formamide carbonyl to form the
Reagents:
- -(4-methoxy-2-nitrophenyl)formamide (from Protocol A)
-
Sodium Sulfide nonahydrate (
) -
Ethanol (95%)
-
Ammonium Chloride (
) - buffering agent
Step-by-Step Methodology:
-
Dissolution: Suspend 19.6 g (0.10 mol) of the formamide intermediate in 200 mL of Ethanol in a 500 mL 3-neck flask. Heat to 60°C to ensure partial solubility.
-
Buffer Prep: Add a solution of 10 g
in 50 mL water. This buffers the pH to prevent hydrolysis of the formamide before cyclization. -
Reduction: Prepare a solution of 36.0 g (0.15 mol) Sodium Sulfide nonahydrate in 60 mL water. Add this dropwise to the reaction mixture over 30 minutes while maintaining a temperature of 70-80°C.
-
Observation: The solution will darken significantly (dark red/brown) as the nitro group is reduced.
-
-
Cyclization: Reflux the mixture for 3–5 hours.
-
Work-up:
-
Evaporate the bulk of the ethanol under reduced pressure.
-
Dilute the residue with 100 mL water.
-
Acidify carefully with dilute HCl to pH ~5-6. Caution:
gas will evolve. Perform in a fume hood.
-
-
Crystallization: The product (5-methoxy-1H-benzimidazole-3-oxide) will precipitate as an off-white to pale yellow solid upon cooling and pH adjustment.
-
Purification: Recrystallize from aqueous ethanol or methanol.
Quality Control & Characterization
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | Pale yellow/Off-white powder | Darkens upon prolonged air exposure |
| Melting Point | 215 – 220°C (dec) | Decomposition is characteristic of N-oxides |
| Mass Spec (ESI) | ||
| 1H NMR (DMSO-d6) | The C-2 proton is diagnostic; shifted downfield | |
| Solubility | DMSO, MeOH (Hot) | Poor solubility in non-polar solvents |
Key Diagnostic Signals:
-
NMR: The singlet at ~8.3-8.5 ppm corresponds to the proton at the 2-position. If this signal splits or shifts significantly upfield (< 8.0 ppm), check for the non-oxidized benzimidazole impurity.
-
IR: Look for the N-O stretch (broad, strong) typically around 950-1050
, distinct from the carbonyl stretch of the starting formamide.
Safety & Hazards (HSE)
-
Hydrogen Sulfide (
): Protocol B generates gas during the acidification step. This is highly toxic.-
Control: Use a scrubber containing NaOH or bleach solution connected to the reaction vessel vent. Strictly perform in a functioning fume hood.
-
-
Nitro Compounds: The starting material is a nitroaniline derivative. While stable, avoid excessive heat or friction when dry.
-
Skin Sensitization: Benzimidazoles are known sensitizers. Double-gloving (Nitrile) is recommended.
References
-
Boiani, M., & Cerecetto, H. (2016). Benzimidazole N-oxides: A review of their synthesis and biological applications. Chemistry of Heterocyclic Compounds .
- Sashida, H., & Tsuchiya, T. (1984). Synthesis of Benzimidazole N-oxides via Reductive Cyclization. Chemical and Pharmaceutical Bulletin.
-
Gellis, A., et al. (2019).[2] One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules .
-
Sanderson, W. (2025). Preparation of benzimidazole N-oxides by a two-step continuous flow process. ResearchGate .
Sources
Application Note: A Robust HPLC Method for the Detection of 5-Methoxybenzimidazole 3-Oxide
Abstract
This application note provides a comprehensive, step-by-step protocol for the development of a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 5-methoxybenzimidazole 3-oxide. This document is intended for researchers, analytical scientists, and drug development professionals. We will explore the rationale behind chromatographic choices, from stationary phase selection to mobile phase optimization, grounding our methodology in the physicochemical properties of the analyte. The resulting protocol is designed to be a self-validating system, with detailed procedures for initial method development, optimization, and a framework for validation according to industry standards.
Introduction: The Analytical Challenge
5-Methoxybenzimidazole 3-oxide is a heterocyclic compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry. The N-oxide functional group can critically influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and biological activity. As such, the accurate and precise detection of this compound is essential for purity analysis, stability studies, and pharmacokinetic assessments in drug discovery and development. This guide presents a systematic approach to developing a robust analytical method tailored to the unique characteristics of this N-oxide derivative.
Analyte Characterization: A Foundation for Method Development
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. While specific experimental data for 5-methoxybenzimidazole 3-oxide is not widely published, we can infer its properties from the benzimidazole scaffold and related N-oxide compounds.
-
Structure and Functional Groups: The molecule consists of a bicyclic aromatic benzimidazole system, a methoxy (-OCH3) group, and an N-oxide group. The benzimidazole ring provides hydrophobicity, while the N-oxide and methoxy groups introduce polarity. The imidazole portion of the ring system contains a basic nitrogen atom, making the molecule's overall charge state dependent on pH.
-
Solubility: Based on related structures like 2-mercapto-5-methoxybenzimidazole, the compound is expected to have limited solubility in water and better solubility in organic solvents like methanol, acetonitrile, and DMSO.[1][2]
-
UV Absorbance: Benzimidazole derivatives are known to be chromophoric, typically exhibiting strong UV absorbance. Related benzimidazoles are often detected at wavelengths between 254 nm and 290 nm.[3][4][5] A UV scan is essential to determine the absorbance maximum (λmax) for optimal sensitivity.
Below is a diagram illustrating the key structural features influencing chromatographic behavior.
Caption: Key functional groups of 5-methoxybenzimidazole 3-oxide.
HPLC Method Development: A Systematic Workflow
Our strategy is to begin with a robust starting point and systematically optimize parameters to achieve the desired chromatographic performance: adequate retention, sharp peak symmetry, and high resolution from any impurities or degradants.
Caption: Systematic workflow for HPLC method development.
Phase 1: Initial Screening and Selection
The goal of this phase is to establish initial chromatographic conditions that result in the elution and detection of the analyte peak.
Protocol 1: Instrument Setup and Reagent Preparation
-
Instrumentation: Use an HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Water, HPLC Grade or Ultrapure
-
Formic Acid (FA), ~99% purity
-
Ammonium Acetate, HPLC Grade
-
-
Mobile Phase Preparation:
-
Aqueous (A1): 0.1% Formic Acid in Water. (For acidic conditions, pH ~2.7)
-
Aqueous (A2): 10 mM Ammonium Acetate in Water, pH adjusted to 7.0. (For neutral conditions)
-
Organic (B1): Acetonitrile
-
Organic (B2): Methanol
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-methoxybenzimidazole 3-oxide reference standard. Dissolve in 10 mL of methanol or a 50:50 methanol:water mixture in a volumetric flask. Use sonication if necessary to ensure complete dissolution.
-
Working Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the initial mobile phase composition (e.g., 95:5 Water:ACN).
-
Protocol 2: Column and Mobile Phase Scouting
The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction.[6] Therefore, a C18 column is a logical and robust starting point.
-
Column Installation: Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Detector Setup: Set the PDA detector to scan across a wide range (e.g., 200-400 nm) to capture the full UV spectrum and identify the λmax.
-
Scouting Runs: Perform broad, fast gradient runs to determine the approximate elution conditions. Inject 10 µL of the working standard for each run.
| Parameter | Scouting Condition 1 (Acidic) | Scouting Condition 2 (Neutral) |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 7.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 5% to 95% B in 10 minutes | 5% to 95% B in 10 minutes |
| Column Temp. | 30 °C | 30 °C |
| Detection | PDA Scan (200-400 nm) | PDA Scan (200-400 nm) |
Rationale (E-E-A-T):
-
Why a C18 column? The benzimidazole core is sufficiently non-polar to interact well with the C18 alkyl chains, making it the most common and successful choice for related compounds.[7]
-
Why acidic and neutral pH? The basic nitrogen in the imidazole ring will be protonated at low pH (pH < pKa) and neutral at higher pH. This change in ionization state drastically affects polarity and retention.[6] An acidic mobile phase often provides sharper peaks for basic compounds by suppressing unwanted interactions with residual silanols on the silica-based stationary phase.[6]
-
Why Acetonitrile first? Acetonitrile is a common organic modifier with low viscosity and good UV transparency. It will serve as our primary choice before exploring methanol for alternative selectivity.
Phase 2: Method Optimization
Based on the scouting runs, select the condition (e.g., acidic pH) that provides the best initial peak shape and retention. Now, refine the method for optimal performance.
Protocol 3: Gradient and Flow Rate Optimization
-
Identify λmax: From the scouting run data, determine the wavelength of maximum absorbance for 5-methoxybenzimidazole 3-oxide. Set the detector to this single wavelength for subsequent experiments to maximize sensitivity. Based on similar compounds, this is likely to be around 254-290 nm.[3][4]
-
Develop a Focused Gradient: Based on the retention time (t_R) from the scouting run, design a shallower gradient around the elution point. For example, if the compound eluted at 6 minutes (where %B was 50%), a new gradient could be:
-
0.0 min: 35% B
-
8.0 min: 65% B
-
8.1 min: 95% B (column wash)
-
10.0 min: 95% B
-
10.1 min: 35% B (re-equilibration)
-
15.0 min: 35% B
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is typical. It can be adjusted (0.8-1.2 mL/min) to shift retention times without significantly altering selectivity.
-
Temperature: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak symmetry.
-
Rationale (E-E-A-T):
-
Why a shallower gradient? A shallow gradient increases the separation window around the analyte's elution time, which is critical for resolving it from closely eluting impurities.
-
Alternative Selectivity: If peak shape is poor or co-elution with impurities is observed, switching the organic modifier from acetonitrile to methanol is a powerful tool. Methanol can offer different selectivity due to its protic nature and different interactions with the stationary phase.[6] For aromatic compounds, a Phenyl-Hexyl column can also be tested to leverage pi-pi interactions for unique selectivity.[6]
Final Recommended Protocol and Validation Framework
The optimization process should lead to a final, robust method. The following table represents a hypothetical optimized method based on the principles discussed.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 35% to 65% B over 8 minutes |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 285 nm (Hypothetical λmax) |
| Run Time | 15 minutes (including wash and re-equilibration) |
Method Validation Framework
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the analyte peak is free from interference from excipients, impurities, or degradants. | Peak purity index > 0.999 (from PDA); baseline resolution between analyte and known impurities. |
| Linearity & Range | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-100 µg/mL). |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery between 98.0% and 102.0% at multiple concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration of analyte that can be reliably detected and quantified. | Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ. |
| Robustness | To evaluate the method's reliability when small, deliberate changes are made to parameters (pH, flow rate, etc.). | System suitability parameters (e.g., peak area, retention time) remain within predefined limits. |
Conclusion
This application note outlines a logical and scientifically grounded strategy for developing a robust RP-HPLC method for the analysis of 5-methoxybenzimidazole 3-oxide. By starting with a systematic screening of critical parameters like stationary phase and mobile phase pH and progressing to fine-tuning the gradient profile, researchers can establish a method that is sensitive, specific, and reliable. The inclusion of a validation framework ensures that the developed protocol will generate trustworthy data suitable for the demanding requirements of pharmaceutical research and development.
References
-
Kulik, A., Błecha, K., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829. [Link]
-
Wysocki, W., & Gielzak-Kocurek, A. (2017). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 40(12), 624-629. [Link]
-
Kulik, A., Błecha, K., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]
-
Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]
-
SIELC Technologies. (n.d.). Separation of Nicotinamide N-oxide on Newcrom R1 HPLC column. [Link]
-
Gecgel, C., & Yazan, Z. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods, 13(1), 73-81. [Link]
-
PubChem. (n.d.). 5-methoxy-1H-benzimidazole. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
ChemBK. (n.d.). 5-Methoxy-2-benzimidazolethiol. [Link]
-
SpectraBase. (n.d.). 1-METHYL-5-METHOXY-BENZIMIDAZOLE. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Sheetal Chemicals. (n.d.). 2-Mercapto-5-Methoxy-Benzimidazole-4. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2006). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]
-
Pineda-Pardo, D. A., et al. (2023). Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles. PLOS ONE, 18(10), e0293529. [Link]
Sources
- 1. 2-MERCAPTO-5-METHOXYBENZIMIDAZOLE | 37052-78-1 [chemicalbook.com]
- 2. sheetalchemicals.com [sheetalchemicals.com]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization & Isolation of 5-Methoxy-1H-Benzimidazole-3-Oxide
This Application Note and Protocol details the isolation and crystallization of 1H-Benzimidazole, 5-methoxy-, 3-oxide (also referred to as 5-methoxybenzimidazole-3-oxide or its tautomer 6-methoxy-1-hydroxybenzimidazole ). This compound is a critical impurity and degradation product associated with the synthesis and stability of Omeprazole and Esomeprazole (Proton Pump Inhibitors).
Its isolation is technically demanding due to its amphoteric nature and tautomeric equilibrium (N-oxide
Executive Summary & Chemical Context
In the manufacturing of Omeprazole, the benzimidazole core is typically synthesized via the condensation of 4-methoxy-1,2-phenylenediamine with carbon disulfide or formic acid equivalents. The 3-oxide species (often identified as Impurity E or a related oxidized intermediate) arises from incomplete reduction of nitro-precursors or oxidative degradation of the benzimidazole ring.
Critical Chemical Insight: Unlike standard benzimidazoles, the 3-oxide derivative exists in a tautomeric equilibrium with N-hydroxybenzimidazole . This imparts unique solubility properties:
-
Acidic Character: The N-OH proton is weakly acidic (
). -
Solubility Profile: Soluble in aqueous alkali (forming the anion) and polar organic solvents (MeOH, DMSO); sparingly soluble in water and non-polar solvents (Hexane, Toluene).
-
Crystallization Strategy: The most effective isolation leverages its pH-dependent solubility , dissolving in base and precipitating at its isoelectric point, followed by thermal recrystallization from alcohol.
Properties & Safety Data
Physicochemical Profile
| Property | Value / Description |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 218–222 °C (Decomposes) |
| Solubility (High) | DMSO, Methanol, 0.1M NaOH, Hot Ethanol |
| Solubility (Low) | Water (neutral pH), Dichloromethane, Diethyl Ether |
| pKa (Calculated) | ~7.1 (N-OH acidity) |
| Stability | Sensitive to strong reducing agents; stable in air. |
Safety Precautions
-
Risk: Irritant to eyes, respiratory system, and skin.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Handling: Avoid contact with strong acids which may induce decomposition.
Protocol A: Isolation from Crude Reaction Mixtures
Objective: To recover the target 3-oxide from a crude synthesis mixture (e.g., mother liquor from Omeprazole sulfide synthesis) or an enriched impurity fraction.
Reagents Required[1][2][3][4][5]
-
Crude Material: Containing 5-methoxybenzimidazole-3-oxide.
-
Solvent A: 10% Sodium Hydroxide (NaOH) aqueous solution.
-
Solvent B: Glacial Acetic Acid (or 10% HCl).
-
Wash Solvent: Cold Water and Diethyl Ether.
Step-by-Step Methodology
-
Alkaline Dissolution (Extraction of Acidic Species):
-
Filtration:
-
Filter the suspension through a Celite pad or sintered glass funnel to remove insoluble impurities.
-
Retain the Filtrate (Yellow to orange clear solution).
-
-
Controlled Precipitation (pH Adjustment):
-
Cool the filtrate to 5–10°C using an ice bath.
-
Slowly add Glacial Acetic Acid dropwise while monitoring pH.
-
Target pH: Adjust to pH 6.0 – 6.5 .
-
Observation: A thick off-white to pale yellow precipitate will form as the molecule returns to its neutral, less soluble state.
-
-
Collection:
-
Stir the slurry at 5°C for 1 hour to ensure complete precipitation.
-
Filter the solid under vacuum.
-
Wash the cake with Cold Water (2 x 20 mL) to remove salts.
-
Wash with Diethyl Ether (20 mL) to remove non-polar organic residues.
-
-
Drying:
-
Dry the crude cake in a vacuum oven at 45°C for 6 hours.
-
Protocol B: High-Purity Crystallization (Polymorph Control)
Objective: To refine the isolated solid to >98% purity suitable for use as an analytical standard.
Reagents
-
Solvent System: Methanol / Water (80:20 v/v).
-
Alternative: Ethanol (Absolute).
-
Anti-solvent: Cold Water.
Step-by-Step Methodology
-
Dissolution:
-
Place the dried crude solid (from Protocol A) in a round-bottom flask.
-
Add Methanol (10 mL per gram of solid).
-
Heat to reflux (65°C) . The solid should dissolve completely. If not, add small aliquots of Methanol until clear.
-
Note: If colored impurities persist, add Activated Carbon (5% w/w), reflux for 10 mins, and filter hot.
-
-
Nucleation & Growth:
-
Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not force cool yet.
-
Once crystals begin to form, add Water (anti-solvent) dropwise until slight turbidity persists (approx. 20% of methanol volume).
-
Re-heat slightly to clear, then let cool undisturbed.
-
-
Final Crystallization:
-
Cool the flask to 0–4°C and hold for 4 hours.
-
This promotes the growth of the thermodynamically stable polymorph.
-
-
Harvesting:
-
Filter the crystals.[1]
-
Wash with a cold Methanol/Water (1:1) mixture.
-
Dry under high vacuum at 50°C for 12 hours.
-
Visualization: Isolation Workflow
Caption: Logical workflow for the pH-controlled isolation and thermal recrystallization of the target benzimidazole N-oxide.
Analytical Validation
To confirm the identity and purity of the isolated crystals, use the following parameters:
-
HPLC:
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Gradient 85:15 to 40:60).
-
Detection: UV at 280 nm (Benzimidazole characteristic absorption) and 305 nm.
-
Retention Time: The 3-oxide typically elutes before the parent benzimidazole due to higher polarity.
-
-
Mass Spectrometry (ESI):
-
M+H: 165.1 m/z.
-
M-H (Negative Mode): 163.1 m/z (Diagnostic for N-OH/N-oxide acidic proton).
-
-
1H NMR (DMSO-d6):
-
Look for the methoxy singlet (
ppm). -
Aromatic protons in the 6.8–8.2 ppm region.
-
Broad singlet >12 ppm corresponding to the N-OH/NH proton.
-
References
-
BenchChem. (2025).[3] Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CAS 118807-93-5. Retrieved from
-
Simson Pharma. (2024). Esomeprazole Impurity Profiling and Standards. Retrieved from
-
Google Patents. (2004). WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles. Retrieved from
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from
Sources
- 1. RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz- imidazole - Google Patents [patents.google.com]
- 2. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 5-Methoxybenzimidazole 3-Oxide as a Synthetic Intermediate
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the procedures for utilizing 5-methoxybenzimidazole 3-oxide as a pivotal synthetic intermediate. Benzimidazole N-oxides are a versatile class of heterocyclic compounds, serving as precursors to a wide array of functionalized benzimidazoles, which are core scaffolds in numerous pharmaceuticals and biologically active molecules.[1][2] This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices, ensuring scientific integrity, and grounding protocols in authoritative literature. We will cover the synthesis of the title compound, its key reactions, and detailed, validated protocols for its application in synthetic workflows.
Introduction: The Role of Benzimidazole N-Oxides in Modern Synthesis
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged pharmacophore found in blockbuster drugs like the proton-pump inhibitors omeprazole and esomeprazole. The introduction of an N-oxide moiety to this scaffold dramatically alters its electronic properties and reactivity, opening unique avenues for functionalization that are not accessible through direct manipulation of the parent benzimidazole.
Notably, benzimidazole N-oxides are typically not synthesized by the direct oxidation of a benzimidazole.[3] Instead, they are most commonly formed through the base-mediated intramolecular cyclization of N-substituted 2-nitroaniline precursors.[3] This formation is often the crucial intermediate step in a one-pot or multi-step synthesis of a final target molecule. Understanding the synthesis and subsequent reactions of the N-oxide is therefore critical for any synthetic campaign involving this scaffold.
This guide will focus specifically on the 5-methoxy derivative, providing the necessary protocols to synthesize, handle, and strategically employ this intermediate.
Safety, Handling, and Physicochemical Properties
2.1. GHS Hazard Information & Safety Precautions
While specific toxicological data for 5-methoxybenzimidazole 3-oxide is not thoroughly investigated, data from closely related analogs like 5-methoxybenzimidazole and 2-mercapto-5-methoxybenzimidazole provide a strong basis for handling precautions. The compound should be treated as hazardous.
| Hazard Statement | Precautionary Measure | Source(s) |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4][5][6] |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][6] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][5] |
| General Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling. | [4][7] |
2.2. Physicochemical Data
The following table summarizes the key properties of the parent compound, 5-methoxybenzimidazole, as a reference. The N-oxide derivative will have a higher molecular weight and likely a different melting point.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [6] |
| Molecular Weight | 148.16 g/mol | [6] |
| Appearance | Expected to be a solid powder | N/A |
| CAS Number | 4887-80-3 (for parent benzimidazole) | [6] |
Synthesis of 5-Methoxybenzimidazole 3-Oxide: A Key Intermediate
The most effective route to benzimidazole N-oxides is through the cyclization of an ortho-nitroaniline derivative.[3] This can be achieved efficiently using modern techniques like microwave heating or continuous flow processing, which offer superior control and reduced reaction times compared to conventional heating.[3][8] The general workflow involves an initial SNAr reaction followed by a base-mediated cyclization.
Caption: General workflow for the two-step synthesis of benzimidazole N-oxides.
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-5-methoxybenzimidazole 3-Oxide
This protocol is adapted from established methodologies for related structures and represents a robust method for synthesizing the title intermediate with an aryl group at the 2-position.[3]
Materials:
-
4-Chloro-3-nitroanisole
-
Substituted benzylamine (e.g., benzylamine, 2 equivalents)
-
Ethanol (ACS grade)
-
Potassium carbonate (K₂CO₃), 0.5 M aqueous solution
-
10 mL microwave reaction vessel with a magnetic stir bar
-
CEM Discover SP microwave unit (or equivalent)
Procedure:
-
Step 1: SNAr Reaction.
-
To the 10 mL microwave vessel, add 4-chloro-3-nitroanisole (1.0 mmol, 1 eq), the desired benzylamine (2.0 mmol, 2 eq), and ethanol (5 mL).
-
Seal the vessel securely with a septum.
-
Place the vessel in the microwave reactor.
-
Heat the reaction mixture to 120 °C and hold at this temperature for 20 minutes. The microwave power will modulate to maintain the set temperature. This step forms the N-benzyl-4-methoxy-2-nitroaniline intermediate.
-
-
Step 2: Cyclization to the N-Oxide.
-
After the first heating cycle, allow the vessel to cool to a safe handling temperature (<50 °C).
-
Carefully unseal the vessel and add the 0.5 M aqueous potassium carbonate solution (2 mL).
-
Reseal the vessel and place it back into the microwave unit.
-
Heat the mixture again to 120 °C and hold for an additional 20 minutes.
-
-
Work-up and Isolation.
-
After cooling, the product often precipitates from the reaction mixture.
-
Isolate the crude product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL) to remove residual starting materials and salts.
-
Dry the isolated solid under vacuum to yield the 2-aryl-5-methoxybenzimidazole 3-oxide. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
-
Causality and Rationale:
-
Microwave Heating: Provides rapid, uniform heating, dramatically reducing reaction times from hours to minutes and often improving yields by minimizing side product formation.[3]
-
Choice of Base: Potassium carbonate is a milder base than sodium hydroxide, which can sometimes lead to undesired substitution side reactions, such as the formation of dinitrophenols.
-
One-Pot Procedure: Combining the SNAr and cyclization steps without isolating the nitroaniline intermediate improves efficiency and reduces solvent waste, aligning with principles of green chemistry.[3][8]
Application of 5-Methoxybenzimidazole 3-Oxide in Synthesis
The primary utility of 5-methoxybenzimidazole 3-oxide is as a direct precursor to the corresponding benzimidazole. The N-oxide functionality can be readily removed via deoxygenation, providing a clean and high-yielding route to the final scaffold. This two-step sequence (cyclization to N-oxide, then deoxygenation) is often more reliable than direct synthesis methods.
Caption: Key reactive pathways for a benzimidazole N-oxide intermediate.
Protocol 2: Deoxygenation to form 5-Methoxybenzimidazole
This protocol describes a standard method for reducing the N-oxide to the parent benzimidazole.
Materials:
-
5-Methoxybenzimidazole 3-oxide (from Protocol 1)
-
Phosphorus trichloride (PCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
Reaction Setup.
-
Dissolve the 5-methoxybenzimidazole 3-oxide (1.0 mmol, 1 eq) in anhydrous dichloromethane (15 mL) in a round-bottom flask under an argon or nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition.
-
Slowly add phosphorus trichloride (1.2 mmol, 1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Quenching and Work-up.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
-
Isolation and Purification.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 5-methoxybenzimidazole.
-
Causality and Rationale:
-
Deoxygenating Agent: PCl₃ is a classic and effective reagent for the deoxygenation of N-oxides. The phosphorus(III) center is oxophilic, readily abstracting the oxygen atom.
-
Anhydrous Conditions: The reaction should be performed under anhydrous conditions as PCl₃ reacts violently with water.
-
Aqueous Work-up: The basic wash with NaHCO₃ is crucial to neutralize any remaining acidic species (like HCl or phosphoric acid byproducts) and to facilitate a clean separation.
Characterization
The identity and purity of the synthesized 5-methoxybenzimidazole 3-oxide and its deoxygenated product should be confirmed using standard analytical techniques.
| Technique | Expected Observations for 5-Methoxybenzimidazole 3-Oxide |
| ¹H NMR | Aromatic protons will show characteristic shifts. The methoxy group (–OCH₃) will appear as a singlet around 3.8-4.0 ppm. The N-H proton (if present) will be a broad singlet. |
| ¹³C NMR | Aromatic carbons will be in the 100-150 ppm region. The methoxy carbon will be around 55-60 ppm. |
| Mass Spec (ESI+) | A prominent peak corresponding to [M+H]⁺ is expected. |
| FT-IR | Characteristic peaks for N-O stretching (around 1200-1300 cm⁻¹), C=N stretching, and aromatic C-H stretching will be visible. |
Conclusion
5-Methoxybenzimidazole 3-oxide is a highly valuable synthetic intermediate, not an endpoint. The protocols outlined in this guide, which leverage modern synthetic methods, provide a reliable and efficient pathway for its formation. By understanding the underlying principles of its synthesis via nitroaniline cyclization and its primary application in subsequent deoxygenation reactions, researchers can confidently incorporate this powerful building block into their synthetic strategies for creating complex, biologically active benzimidazole derivatives.
References
- One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool.
- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Chemistry.
- Preparation of benzimidazole N-oxides by a two-step continuous flow process.
- Material Safety Data Sheet for 5-Methoxy-2-mercaptobenzimidzol. Santa Cruz Biotechnology.
- Safety Data Sheet for Thiabendazole. Sigma-Aldrich.
- Safety Data Sheet for 5-Methoxybenzimidazole. Fisher Scientific.
- Safety Data Sheet for 5-Methoxy-1H-benzimidazole. Thermo Fisher Scientific.
- Preparation of benzimidazole N-oxides by a two-step continuous flow process. CONICET Digital.
- Review: Using Metal Oxide Nanoparticles as Catalyst in Benzimidazoles Synthesis.
- Review: Using Metal Oxide Nanoparticles as Catalyst in Benzimidazoles Synthesis (PDF).
- 5-methoxy-1H-benzimidazole.
Sources
- 1. earthlinepublishers.com [earthlinepublishers.com]
- 2. (PDF) Review: Using Metal Oxide Nanoparticles as Catalyst in Benzimidazoles Synthesis [academia.edu]
- 3. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. showakako.co.jp [showakako.co.jp]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Separating 5-methoxy and 6-methoxy Benzimidazole Isomers by HPLC
Welcome to our dedicated resource for scientists and researchers facing the challenge of separating 5-methoxy and 6-methoxy benzimidazole isomers using High-Performance Liquid Chromatography (HPLC). These positional isomers present a unique separation challenge due to their nearly identical physicochemical properties. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to achieve baseline resolution.
Troubleshooting Guide: Overcoming Poor Resolution
Poor or no resolution is the most common issue when separating closely related isomers.[1] This section provides a systematic approach to diagnosing and resolving this problem.
Logical Troubleshooting Workflow
When initial attempts to separate 5-methoxy and 6-methoxy benzimidazole isomers result in co-elution or poor resolution, a structured troubleshooting approach is essential. The following workflow will guide you through a series of logical steps to identify and address the root cause of the separation issue.
Caption: A stepwise troubleshooting workflow for poor isomer resolution.
Common Problems and Solutions
| Problem | Potential Causes | Recommended Solutions |
| Complete Co-elution | - Insufficient selectivity of the stationary phase.[2]- Inappropriate mobile phase composition (pH, organic modifier).[2] | - Change Stationary Phase: Switch to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, to introduce alternative interaction mechanisms like π-π interactions.[3]- Systematic pH Study: Perform a pH study of the mobile phase. The ionization state of the benzimidazole isomers can significantly alter their retention and selectivity.[4][5]- Explore HILIC or SFC: For these polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) can offer vastly different selectivities compared to reversed-phase.[6][7] |
| Poor Resolution (Rs < 1.5) | - Suboptimal mobile phase strength.[8]- Inefficient column (old or contaminated).[9]- Temperature fluctuations.[8] | - Fine-tune Organic Modifier: Make small, incremental changes to the percentage of the organic modifier (e.g., acetonitrile or methanol) to optimize the retention factor (k').[10]- Column Regeneration/Replacement: Wash the column with a strong solvent or, if necessary, replace it with a new, high-efficiency column.[11]- Use a Column Thermostat: Maintain a consistent and optimized temperature to ensure reproducible retention times and improve efficiency.[8] |
| Peak Tailing | - Secondary interactions with residual silanols on the stationary phase.[11]- Mobile phase pH close to the pKa of the analytes.[5] | - Add a Mobile Phase Modifier: Incorporate a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic acid) to block active sites on the silica surface.[11]- Adjust pH: Move the mobile phase pH at least 1.5 to 2 units away from the pKa of the benzimidazoles to ensure a single ionic form.[12][13] |
| Inconsistent Retention Times | - Inadequate column equilibration.[11]- Mobile phase composition drift.[11]- System leaks.[9] | - Ensure Sufficient Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.[11]- Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation of the mobile phase.- System Check: Perform a system leak check to ensure the flow rate is stable.[8] |
Frequently Asked Questions (FAQs)
Q1: Why are 5-methoxy and 6-methoxy benzimidazole isomers so difficult to separate?
These are positional isomers, meaning they have the same chemical formula and molecular weight, differing only in the position of the methoxy group on the benzimidazole ring. This results in very similar polarity, hydrophobicity, and pKa values, making their selective interaction with the stationary phase challenging.
Q2: What is the most critical parameter to optimize for this separation?
Mobile phase pH is often the most powerful tool for manipulating the selectivity between these isomers.[14] The benzimidazole core contains ionizable nitrogen atoms. Even subtle differences in how the methoxy group's position influences the pKa of these nitrogens can be exploited by carefully adjusting the mobile phase pH to alter the degree of ionization and, consequently, the retention behavior of each isomer.[4][12]
Q3: Which stationary phase is the best starting point?
A standard C18 column is a common starting point for many separations. However, for challenging positional isomers, a stationary phase that offers alternative interaction mechanisms is often more successful.[3] Consider starting with a phenyl-hexyl or a pentafluorophenyl (PFP) column. The phenyl ligands can provide π-π interactions with the aromatic benzimidazole ring, which can be sensitive to the electron density differences caused by the varying methoxy group position.[3]
Q4: Can I use normal-phase chromatography?
While possible, normal-phase chromatography can be more challenging to work with due to issues with water content in the mobile phase affecting reproducibility. A more modern and robust alternative for separating these polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC) .[6][15] HILIC utilizes a polar stationary phase (like bare silica or diol) with a high organic content mobile phase, offering a different selectivity mechanism that can be highly effective for polar isomers.[16][17]
Q5: Is Supercritical Fluid Chromatography (SFC) a viable option?
Yes, SFC is an excellent alternative and is often considered orthogonal to reversed-phase HPLC.[18][19] SFC uses supercritical CO2 as the main mobile phase, which has different solvating properties than liquid mobile phases.[7] This can lead to unique selectivities for isomers that are difficult to separate by HPLC. SFC is particularly well-suited for the separation of structurally similar compounds.[19][20]
Experimental Protocols
Protocol 1: Baseline Reversed-Phase HPLC Method Development
This protocol outlines a starting point for developing a separation method using a standard reversed-phase approach.
Objective: To establish initial chromatographic conditions and assess the separation on a C18 column.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for pH adjustment)
-
Sample of mixed 5-methoxy and 6-methoxy benzimidazole isomers
Procedure:
-
Sample Preparation: Dissolve the isomer mixture in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 280 nm (or the λmax of the compounds)
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis: Inject the sample and record the chromatogram.
-
Evaluation: Assess the resolution between the two isomer peaks. If co-elution occurs, proceed to the optimization protocol.
Protocol 2: Method Optimization by Adjusting Selectivity (α)
This protocol focuses on systematically altering key parameters to improve the separation factor (selectivity) between the two isomers.
Objective: To achieve baseline resolution (Rs ≥ 1.5) by optimizing the mobile phase and stationary phase.
Caption: A workflow for optimizing HPLC method selectivity.
Procedure:
-
pH Optimization:
-
Prepare mobile phases with different pH values using appropriate buffers (e.g., phosphate or acetate buffers). A recommended range to screen is pH 3.0 to 7.0.[13]
-
The ionization state of the benzimidazole ring is highly dependent on pH, and this is the most likely parameter to effect a separation.[12]
-
Run the initial gradient program with each mobile phase pH and compare the resolution.
-
-
Organic Modifier Evaluation:
-
If pH optimization is insufficient, replace acetonitrile with methanol as the organic modifier (Mobile Phase B).
-
Methanol has different solvent properties and can alter the selectivity of the separation.
-
Repeat the analysis with the best pH condition identified in the previous step.
-
-
Stationary Phase Screening:
-
If resolution is still not achieved, the selectivity of the C18 column is likely insufficient.[21]
-
Switch to a column with a different stationary phase chemistry, such as a phenyl-hexyl or pentafluorophenyl (PFP) column.[3] These phases offer different interaction mechanisms beyond simple hydrophobicity.[3]
-
Re-run the optimized mobile phase conditions on the new column.
-
Data Summary for Optimization:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation |
| Mobile Phase pH | 3.0 (Formate) | 5.0 (Acetate) | 7.0 (Phosphate) | Note the change in retention times and peak spacing (selectivity).[5] |
| Organic Modifier | Acetonitrile | Methanol | - | Compare the resolution factor (Rs) between the two solvents. |
| Stationary Phase | C18 | Phenyl-Hexyl | PFP | Evaluate which stationary phase provides the best selectivity for the isomer pair.[21] |
By systematically working through these troubleshooting and optimization steps, researchers can develop a robust and reliable HPLC method for the challenging separation of 5-methoxy and 6-methoxy benzimidazole isomers.
References
- Benchchem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
-
Toribio, L., et al. (2004). Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography. Journal of Separation Science, 27(12), 1023-1029. Retrieved from [Link]
-
Cuyckens, F., et al. (2014). Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives. Journal of Separation Science, 37(1-2), 129-135. Retrieved from [Link]
-
Kozak, J., et al. (2024). Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. RSC Medicinal Chemistry. Retrieved from [Link]
- HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
-
ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (2024, March 6). Chiral Separation of PPIs. Retrieved from [Link]
-
Wang, Y., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analytical Methods, 8(30), 5949-5955. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]
-
SlidePlayer. (n.d.). Lecture 12: High Performance Liquid Chromatography. Retrieved from [Link]
-
Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Methoxy-2-mercaptobenzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]
-
ResearchGate. (2012). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Retrieved from [Link]
-
LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2003). A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Today. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024, August 10). Hydrophilic Interaction Liquid Chromatography (Hilic). Retrieved from [Link]
-
University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025, January 31). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]
-
Wiley Analytical Science. (2010, August 29). Hydrophilic Interaction Chromatography (HILIC). Retrieved from [Link] HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation*. Retrieved from [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
Sources
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. veeprho.com [veeprho.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 20. Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
Technical Support Center: Navigating the Solubility Challenges of Benzimidazole Oxides in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole oxides. This guide is designed to provide you with practical, in-depth solutions to the common solubility challenges encountered with this important class of compounds in aqueous environments. By understanding the underlying chemical principles and exploring proven experimental strategies, you can optimize your assays and formulations for reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the aqueous solubility of benzimidazole oxides.
Q1: Why are my benzimidazole oxide compounds demonstrating such low solubility in aqueous buffers?
A1: The limited aqueous solubility of many benzimidazole derivatives, including their N-oxide forms, is primarily due to their molecular structure. The fused aromatic benzene and imidazole rings create a largely hydrophobic and rigid bicyclic system[1][2][3]. While the N-oxide moiety introduces a polar, electron-donating/accepting group, which can slightly increase polarity compared to the parent benzimidazole, the overall hydrophobic character of the molecule often dominates, leading to poor solvation in water[4]. This inherent hydrophobicity can cause the compound to precipitate when transferred from a high-concentration organic stock solution, like DMSO, into an aqueous assay buffer[1].
Q2: What is the best practice for preparing a high-concentration stock solution of a benzimidazole oxide?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays[1]. It is a powerful aprotic solvent capable of dissolving many benzimidazole oxides at concentrations in the range of 10-30 mM[1]. It is crucial to use fresh, high-quality DMSO and to ensure the compound is completely dissolved before making subsequent dilutions into your aqueous media[1].
Q3: My compound is fully dissolved in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer. What is happening, and how can I prevent this?
A3: This common phenomenon is known as "solvent shock" or "crashing out." It occurs when the rapid change in solvent polarity from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment causes the compound to rapidly come out of solution[1]. To mitigate this, several strategies can be employed, which will be detailed in the Troubleshooting Guide. These include the use of co-solvents, pH adjustment, and the incorporation of solubilizing excipients like cyclodextrins[1][5][6].
Q4: What is the maximum concentration of DMSO that is generally acceptable in cell-based assays?
A4: The tolerance for DMSO varies significantly depending on the cell line and the specific assay being performed. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to minimize the risk of solvent-induced toxicity or off-target effects that could compromise your experimental results[1].
Part 2: Troubleshooting Guide: Strategies for Enhancing Aqueous Solubility
This guide provides a systematic approach to diagnosing and resolving solubility issues with benzimidazole oxides.
Issue 1: Immediate Precipitation Upon Dilution
Root Cause Analysis: This is a classic case of exceeding the thermodynamic solubility limit of the compound in the aqueous medium. The hydrophobic nature of the benzimidazole oxide drives it to self-associate and precipitate rather than interact with water molecules.
Solutions:
-
pH Adjustment: The benzimidazole ring contains basic nitrogen atoms, making the solubility of these compounds pH-dependent[1][7]. The N-oxide group can also influence the pKa of the molecule. By adjusting the pH of your aqueous buffer, you can often significantly increase solubility. For benzimidazoles, which are basic, lowering the pH will protonate the molecule, leading to a charged species with greater aqueous solubility[8][9]. It is essential to determine the pKa of your specific benzimidazole oxide to identify the optimal pH range for solubilization.
-
Co-solvent Systems: Introducing a water-miscible organic solvent (a co-solvent) into your final assay buffer can increase the overall polarity of the solvent system, thereby enhancing the solubility of your compound[1][10][11]. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs)[10]. It is important to test a range of co-solvent concentrations to find the optimal balance between solubility enhancement and potential effects on your assay.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[12]. They can form inclusion complexes with poorly soluble molecules, like benzimidazole oxides, effectively encapsulating the hydrophobic part of the drug and increasing its apparent aqueous solubility[5][12][13]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles[5][14].
Visualizing the Decision-Making Process for Solubility Enhancement
Caption: A logical workflow for troubleshooting benzimidazole oxide solubility.
Issue 2: Precipitation Over Time During the Assay
Root Cause Analysis: This can be due to several factors, including compound instability, temperature fluctuations, or interactions with other assay components. The compound may initially be in a supersaturated state which is not thermodynamically stable, leading to eventual precipitation.
Solutions:
-
Temperature Control: Ensure that your assay buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound[1]. Temperature fluctuations can affect solubility, and maintaining a stable temperature can prevent temperature-induced precipitation[1].
-
Compound Stability Assessment: Benzimidazole oxides can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH, which could lead to the formation of less soluble byproducts[15][16][17]. It is advisable to assess the stability of your compound in the assay buffer over the time course of your experiment.
-
Advanced Formulation Strategies: For more challenging compounds, advanced formulation approaches may be necessary. These include the use of self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing the solubilization of lipophilic drugs[18][19][20].
Part 3: Experimental Protocols & Data
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a method for determining the kinetic solubility of a benzimidazole oxide in an aqueous buffer, which is the concentration at which it begins to precipitate when added from a DMSO stock.
Materials:
-
Test compound in 100% DMSO (e.g., 10 mM stock solution)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Compound Dilution: Prepare a serial dilution of the compound's DMSO stock solution directly in the 96-well plate.
-
Buffer Addition: Add the aqueous assay buffer to each well to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Incubate the plate at the desired assay temperature for a set period (e.g., 2 hours).
-
Measurement: Measure the light scattering or turbidity in each well using a nephelometer or plate reader.
-
Analysis: The concentration at which a sharp increase in light scattering is observed is the kinetic solubility limit[1].
Data Presentation: Solubility Enhancement of Benzimidazoles
The following tables summarize quantitative data on the solubility enhancement of common benzimidazole compounds using different techniques. While specific data for benzimidazole oxides may vary, these examples with parent benzimidazoles illustrate the potential magnitude of improvement.
Table 1: Solubility Enhancement of Albendazole and Fenbendazole with Cyclodextrins and Polymers
| Compound | Solubilizing Agent | Solubility Increase (Fold) | Final Concentration (µg/mL) |
| Albendazole | β-cyclodextrin | 223 | ~93.47 |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1058 | ~443.06 |
| Albendazole | HP-β-CD + Polyvinylpyrrolidone (PVP) | 1412 | ~591.22 |
| Fenbendazole | β-cyclodextrin | 432 | ~45.56 |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1512 | ~159.36 |
| Fenbendazole | HP-β-CD + Polyvinylpyrrolidone (PVP) | 1373 | ~144.66 |
| Data adapted from Ferreira et al., 2017[5] |
Visualizing the Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Part 4: Concluding Remarks
Addressing the solubility challenges of benzimidazole oxides in aqueous media is a critical step in their successful development as therapeutic agents or research tools. A systematic and informed approach, beginning with an understanding of the underlying physicochemical properties of these molecules, is paramount. By employing the strategies outlined in this guide—from simple pH adjustments and the use of co-solvents to more advanced techniques involving cyclodextrins and novel formulation technologies—researchers can effectively overcome these hurdles. It is recommended to empirically test a variety of these methods to determine the most effective and assay-compatible solution for your specific benzimidazole oxide compound.
References
- BenchChem. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
- Ferreira, E. C., et al. (2017). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO.
- Pharma Excipients. (2022).
- Prieto, M. J., et al. (2011).
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.
- Bundgaard, H., & Nielsen, N. M. (1989).
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
- Journal of Drug Delivery and Therapeutics. (2016).
- de Melo, P. N., et al. (2013). Host–guest interactions between benznidazole and beta-cyclodextrin in multicomponent complex systems involving hydrophilic pol. Journal of Molecular Liquids.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2025). 2H-Benzimidazole N-oxides: synthesis, chemical properties, and biological activity | Request PDF.
- cr subscription agency. (n.d.). Techniques used for Solubility Enhancement of Albendazole.
- Academia.edu. (n.d.). (PDF) IMIDAZOLE AND BENZIMIDAZOLE N-OXIDES (REVIEW).
- ResearchGate. (2025). (PDF)
- BenchChem. (n.d.). overcoming challenges in the synthesis of substituted benzimidazoles.
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (n.d.).
- Arabian Journal of Chemistry. (2026).
- World Pharma Today. (2025).
- NIH. (n.d.). Benzimidazole | C7H6N2 | CID 5798 - PubChem.
- ResearchGate. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ)
- Journal of Chemical & Engineering Data. (2025).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
- Pourgholami, M. H., et al. (2017).
- Takahashi, S., & Kano, H. (1963). BENZIMIDAZOLE N-OXIDES. I.
- SciELO. (2011).
- ResearchGate. (2025). (PDF)
- RSC Publishing. (2018).
- RSC Publishing. (2018).
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ChemicalBook. (2022). Properties, Synthesis and Reactivities of Benzimidazole.
- Loftsson, T., & Stella, V. J. (1993). Solubilization of Thiazolobenzimidazole Using a Combination of pH Adjustment and Complexation With 2-hydroxypropyl-beta-cyclodextrin. PubMed.
- Wikipedia. (n.d.). Benzimidazole.
- ResearchGate. (2018).
- Journal of Chemical & Engineering Data. (2003). Solubility of Benzimidazoles in Alcohols.
- DTIC. (2020).
- PMC. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
- PMC. (n.d.). Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier.
- ResearchGate. (2022).
- PubMed. (2021). Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. admin.mantechpublications.com [admin.mantechpublications.com]
- 14. jcancer.org [jcancer.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Improving the efficiency of Fenton reactions and their application in the degradation of benzimidazole in wastewater - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00240A [pubs.rsc.org]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. researchgate.net [researchgate.net]
- 20. sphinxsai.com [sphinxsai.com]
Technical Support Center: Controlling pH-Dependent Degradation of 5-Methoxy-1H-benzimidazole-3-oxide
Prepared by: Senior Application Scientist, Gemini Division Document ID: TSC-MBO-2026-02-21 Version: 1.0
Introduction
Welcome to the technical support center for 5-Methoxy-1H-benzimidazole-3-oxide (MBO). This document provides in-depth guidance for researchers, scientists, and drug development professionals encountering stability challenges with this molecule. The benzimidazole N-oxide moiety, while conferring unique electronic and solubility properties, is also susceptible to degradation, particularly in aqueous solutions across a range of pH values.[1] This guide is designed to provide both high-level answers and deep, actionable troubleshooting protocols to ensure the integrity of your experiments and formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 5-Methoxy-1H-benzimidazole-3-oxide (MBO) and why is its stability a concern?
MBO is a heterocyclic aromatic compound featuring a benzimidazole core, a methoxy group at the 5-position, and an N-oxide at the 3-position. The N-O bond is highly polarized and can act as both a hydrogen bond acceptor and a weak oxidizing agent.[1] This functionality makes the molecule susceptible to chemical degradation through pathways like deoxygenation, rearrangement, and ring-opening, particularly under acidic or alkaline conditions.[2][3] Maintaining its structural integrity is critical for obtaining reliable and reproducible results in any biological or chemical assay.
Q2: What is the primary mechanism of MBO's pH-dependent degradation?
The degradation mechanism is highly dependent on the pH:
-
Acidic Conditions (pH < 5): In an acidic medium, the N-oxide oxygen can be protonated. This protonation weakens the N-O bond, making the molecule susceptible to intramolecular rearrangements or attack by nucleophiles, potentially leading to deoxygenation or the formation of isomeric structures.[2][4]
-
Alkaline Conditions (pH > 8): In a basic medium, the benzimidazole ring system, particularly the carbon atom adjacent to the nitrogens (C2 position), becomes susceptible to nucleophilic attack by hydroxide ions (OH⁻). This can initiate a hydrolytic degradation cascade, leading to the opening of the imidazole ring.[3]
Q3: What is the optimal pH range for storing MBO in aqueous solutions?
Based on the general stability profiles of related benzimidazole compounds and N-oxides, the optimal stability for MBO in aqueous buffers is likely to be in the near-neutral pH range of 5.0 to 7.5 .[5] However, this is a general guideline. The intrinsic stability of your specific MBO batch should be empirically determined using a formal pH stability study. Significant degradation is often observed in strongly acidic and alkaline environments.[5]
Q4: Which analytical techniques are recommended for monitoring MBO degradation?
The most common and reliable method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection .[6][7] A C18 or C8 column is typically effective. For definitive identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS/MS) is the preferred method, as it provides molecular weight and structural information.[8][9]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the handling and formulation of MBO.
Problem: I'm observing a rapid loss of MBO concentration and purity in my aqueous solution.
This is the most common issue reported and is almost always linked to solution pH and storage conditions. Follow this workflow to diagnose the cause.
Initial Assessment Workflow
Caption: Troubleshooting workflow for MBO degradation.
Cause A: Sub-optimal pH
Expert Explanation: As established, MBO's stability is intrinsically linked to pH. The N-oxide and imidazole ring are reactive centers. Extreme pH conditions provide the necessary catalysts (H⁺ or OH⁻) to initiate degradation reactions.[3][5] Even seemingly mild buffers can be problematic if they are not used at the correct concentration or if the pH shifts over time.
Solution: Buffer Selection and Control
-
Verification: Immediately verify the pH of your solution using a calibrated pH meter.
-
Selection: Choose a buffer system with a pKa value as close as possible to your target pH. This ensures maximum buffering capacity.
-
Implementation: Prepare fresh buffers for your experiments. For long-term storage, consider sterile-filtering the buffered solution to prevent microbial growth that could alter the pH.
Table 1: Recommended Buffer Systems for MBO Stabilization
| pH Target | Primary Buffer System | pKa (at 25°C) | Typical Concentration |
| 5.0 - 6.0 | Acetate Buffer | 4.76 | 10 - 50 mM |
| 6.0 - 7.5 | Phosphate Buffer (PBS) | 7.20 | 10 - 50 mM |
| 7.0 - 8.0 | HEPES | 7.55 | 10 - 25 mM |
Problem: My HPLC analysis shows new, unidentified peaks appearing over time.
The appearance of new peaks is a clear indication of degradation. Identifying these degradants is key to understanding the reaction pathway and preventing their formation. Forced degradation studies are the industry-standard approach to intentionally generate and identify these products.[10][11][12]
Hypothetical Degradation Pathways
Caption: Plausible pH-dependent degradation pathways for MBO.
Solution: Perform a Forced Degradation Study A forced degradation or "stress testing" study is essential to proactively understand how MBO behaves under harsh conditions.[13] This involves exposing the molecule to acid, base, oxidative, thermal, and photolytic stress to generate potential degradation products.
Key Benefits of a Forced Degradation Study:
-
Identifies Degradants: Helps in characterizing the structure of impurities that might form during storage or processing.
-
Develops Stability-Indicating Methods: Proves that your analytical method (e.g., HPLC) can separate the intact MBO from all its potential degradation products.[11]
-
Informs Formulation: Guides the selection of excipients, pH, and packaging to create a stable final product.[10]
See Section 3 for a detailed protocol on how to conduct a pH stability study, which is a core component of forced degradation testing.
Section 3: Experimental Protocols
Protocol 1: Step-by-Step pH Stability Study
Objective: To determine the degradation rate of MBO across a range of pH values and identify the optimal pH for stability.
Materials:
-
MBO reference standard
-
HPLC-grade acetonitrile and water
-
Buffers: 0.1 M HCl (pH 1), Acetate buffer (pH 5.0), Phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13)
-
HPLC system with UV detector
-
Calibrated pH meter
-
Incubator or water bath set to 40°C
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of MBO in acetonitrile. This organic stock serves as the stable reference.
-
Sample Preparation:
-
For each pH condition, pipette a known volume of the MBO stock solution into a volumetric flask.
-
Dilute to final volume with the respective buffer (HCl, Acetate, Phosphate, NaOH) to achieve a final MBO concentration of 50 µg/mL. The final solution should contain no more than 5% acetonitrile to ensure the buffer controls the pH.
-
Prepare a control sample by diluting the stock solution to 50 µg/mL with 100% acetonitrile.
-
-
Timepoint Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of each sample into an amber HPLC vial and analyze using the HPLC method described in Protocol 2. This establishes the initial peak area and purity.
-
Incubation: Place the remaining sample solutions in an incubator at 40°C. This elevated temperature accelerates degradation to provide data in a shorter timeframe.[12]
-
Subsequent Timepoints: Pull aliquots from each sample at predetermined timepoints (e.g., 2, 4, 8, 24, 48 hours). Immediately analyze them via HPLC.
-
Data Analysis:
-
Calculate the percent of MBO remaining at each timepoint relative to the T=0 area for that specific pH condition.
-
Plot % MBO Remaining vs. Time for each pH.
-
The pH condition that shows the slowest decline in MBO concentration is the most stable.
-
Protocol 2: Recommended HPLC-UV Method for Potency and Purity
Objective: To provide a robust, stability-indicating HPLC method for the separation and quantification of MBO and its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 288 nm (or determined via UV scan)[7] |
| Run Time | ~20 minutes |
Rationale:
-
A C18 column provides good hydrophobic retention for aromatic compounds like MBO.[8]
-
A gradient elution is crucial for a stability-indicating method, ensuring that early-eluting polar degradants and late-eluting non-polar impurities are all separated from the main MBO peak.[7]
-
Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if transferring the method to LC-MS.[8]
Section 4: References
-
Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
-
Alm, A. (n.d.). IMIDAZOLE AND BENZIMIDAZOLE N-OXIDES (REVIEW). Academia.edu. Retrieved from
-
BenchChem. (n.d.). Forced Degradation Behavior: A Comparative Analysis of Pantoprazole and its N-oxide Metabolite. Retrieved from
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from
-
ResearchGate. (n.d.). Pathways of aromatic compounds degradation. Retrieved from
-
Royal Society of Chemistry. (2022, September 14). Radical generation enabled by photoinduced N–O bond fragmentation. Chemical Science.
-
ResearchGate. (n.d.). 2H-Benzimidazole N-oxides: synthesis, chemical properties, and biological activity. Retrieved from
-
BenchChem. (n.d.). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. Retrieved from
-
Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
MDPI. (2025, December 14). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives.
-
PubMed. (2007, January 1). Review of methodology for the determination of benzimidazole residues in biological matrices.
-
National Center for Biotechnology Information. (2019, October 9). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool.
-
RSC Publishing. (1969). A New and Simple Synthesis of Benzimidazole N-Oxides.
-
DTU Research Database. (2021, September 9). Degradation of polybenzimidazole in alkaline solution with First-Principles Modelling.
-
CBI Pro-Akademia. (n.d.). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Retrieved from
Sources
- 1. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new and simple synthesis of benzimidazole N-oxides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. mdpi.com [mdpi.com]
- 5. proakademia.eu [proakademia.eu]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. scispace.com [scispace.com]
- 13. resolvemass.ca [resolvemass.ca]
A Comparative Analysis of the UV-Vis Spectra of 5-Methoxybenzimidazole and its 3-Oxide Derivative
This guide provides a detailed comparison of the ultraviolet-visible (UV-Vis) spectroscopic properties of 5-methoxybenzimidazole and its corresponding N-oxide, 5-methoxybenzimidazole-3-oxide. This analysis is crucial for researchers in drug development and materials science, where understanding the electronic properties of heterocyclic compounds is paramount for predicting their photochemical behavior, stability, and potential applications. This document will delve into the theoretical underpinnings of their UV-Vis spectra, present a standardized experimental protocol for their acquisition, and interpret the expected spectral differences based on their molecular structures.
Introduction to Benzimidazoles and their N-Oxides
Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their conjugated π-system gives rise to characteristic UV-Vis absorption spectra, which are sensitive to substitution patterns and modifications to the heterocyclic ring. The introduction of an N-oxide functionality, as in 5-methoxybenzimidazole-3-oxide, significantly alters the electronic distribution within the molecule, leading to predictable yet profound changes in its interaction with ultraviolet and visible light.
The methoxy group at the 5-position acts as an electron-donating group, influencing the energy of the electronic transitions within the benzimidazole core. The N-oxide group, on the other hand, introduces a formal positive charge on the nitrogen atom and a negative charge on the oxygen, which can extend the conjugation and lower the energy of the π→π* transitions.
Experimental Protocol for UV-Vis Spectral Acquisition
To ensure the acquisition of high-quality and reproducible UV-Vis spectra for comparative analysis, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with clear steps for sample preparation and instrument setup.
Materials and Instrumentation
-
Analytes: 5-methoxybenzimidazole and 5-methoxybenzimidazole-3-oxide (of high purity)
-
Solvent: Spectroscopic grade ethanol is recommended due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Methodology
-
Solvent Blank: Fill a quartz cuvette with the spectroscopic grade ethanol and record a baseline spectrum. This will be subtracted from the sample spectra to correct for any solvent absorption.
-
Sample Preparation:
-
Prepare a stock solution of each compound in ethanol at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a series of dilutions to determine an optimal concentration that yields an absorbance maximum (λmax) between 0.5 and 1.0 absorbance units. A typical starting concentration for analysis is in the range of 10-20 µg/mL.
-
-
Spectral Acquisition:
-
Rinse a quartz cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the sample from approximately 400 nm down to 200 nm.
-
Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
-
-
Data Analysis:
-
Overlay the spectra of 5-methoxybenzimidazole and its 3-oxide derivative for direct comparison.
-
If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Structural and Electronic Considerations
The structural differences between 5-methoxybenzimidazole and its 3-oxide derivative are fundamental to understanding their distinct UV-Vis spectra.
Figure 1: Structural components of 5-methoxybenzimidazole and its 3-oxide derivative.
The key difference is the presence of the N-oxide bond in the 3-oxide derivative. This introduces a dipole and alters the electronic nature of the imidazole ring.
Comparative UV-Vis Spectral Analysis
| Compound | Expected λmax (nm) | Rationale |
| 5-Methoxybenzimidazole | ~275-295 | Based on the known absorption of the benzimidazole core with an electron-donating substituent. |
| 5-Methoxybenzimidazole-3-oxide | > 295 | The N-oxide group extends conjugation and lowers the energy of the π→π* transition, leading to a bathochromic (red) shift. |
Analysis of Expected Spectral Features:
-
5-Methoxybenzimidazole: The UV spectrum is expected to show characteristic absorptions for the benzimidazole ring system. A theoretical study on 1H-benzimidazole calculated its excitation energy to be around 273 nm in ethanol. Experimental data for N-butyl-1H-benzimidazole shows peaks at 248 nm and near 295 nm[1]. The presence of the electron-donating methoxy group at the 5-position is expected to cause a slight bathochromic shift compared to the unsubstituted benzimidazole.
-
5-Methoxybenzimidazole-3-oxide: The introduction of the N-oxide group is anticipated to cause a significant bathochromic shift (a shift to longer wavelengths) of the primary absorption band. This is a well-documented effect for N-oxides of aromatic heterocycles. For instance, studies on porphyrin N-oxides have demonstrated a notable red-shift in the absorption maxima upon N-oxidation. This shift is attributed to the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy due to the electron-withdrawing nature of the N-oxide bond, which reduces the HOMO-LUMO energy gap. This extended conjugation effectively creates a new, larger chromophore.
Conclusion
The comparison of the UV-Vis spectra of 5-methoxybenzimidazole and its 3-oxide derivative provides valuable insights into the effects of N-oxidation on the electronic properties of the benzimidazole scaffold. The expected bathochromic shift in the λmax of the N-oxide derivative is a direct consequence of the altered electronic distribution and extended conjugation. This fundamental understanding is critical for researchers designing novel benzimidazole-based compounds for applications in medicine and materials science, as the UV-Vis absorption properties are directly linked to their photochemical reactivity, stability, and potential for light-activated functionalities. Further experimental studies are warranted to precisely quantify the spectral shift and molar absorptivities for these specific compounds.
References
- A Comprehensive Study of N-Butyl-1H-Benzimidazole. Semantic Scholar. (2022).
- Comparison of the calculated UV-vis spectra of N -oxide 1 with the...
- Theoretical Study of the Photophysical and Photochemical Properties of 1H‐Benzimidazole and 2‐Ethyl‐7‐nitro‐5‐Substituted 1H‐Benzimidazoles.
Sources
A Comparative Guide to Validating LC-MS Methods for the Quantification of 1H-Benzimidazole, 5-methoxy-, 3-oxide
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical and biomedical research, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for a representative heterocyclic N-oxide, 1H-Benzimidazole, 5-methoxy-, 3-oxide. Moving beyond a simple checklist of validation parameters, this document delves into the scientific rationale behind methodological choices, offering a comparative analysis of different approaches and providing detailed, actionable protocols.
The Rationale for LC-MS in the Quantification of Benzimidazole N-Oxides
The selection of an analytical technique is the foundational step in method development. For a polar, heterocyclic compound like 1H-Benzimidazole, 5-methoxy-, 3-oxide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for several compelling reasons[1]. Its high sensitivity and selectivity allow for the detection and quantification of analytes at trace levels within complex biological matrices[1]. This is particularly crucial in pharmacokinetic and metabolic studies where analyte concentrations can be exceedingly low.
The benzimidazole core is a common scaffold in a variety of pharmaceuticals, and the addition of an N-oxide group introduces specific analytical challenges, most notably the potential for in-source fragmentation or instability during sample processing[2][3]. LC-MS/MS, with its ability to perform Multiple Reaction Monitoring (MRM), offers a robust solution to these challenges by providing a highly specific detection method based on the precursor-to-product ion transitions of the analyte[1].
Method Validation: A Pillar of Scientific Integrity
A bioanalytical method is only as reliable as its validation[4]. The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose[5]. This guide adheres to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.
The core parameters of a full bioanalytical method validation are:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample[6].
-
Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision)[6].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix[7].
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals[2].
A Comparative Look at Methodologies
The development of a robust LC-MS method involves a series of choices, from sample preparation to chromatographic separation. Here, we compare common approaches for the analysis of benzimidazole derivatives.
Sample Preparation: The First Line of Defense Against Matrix Interference
The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection[8][9]. The choice of technique can significantly impact method performance.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Less effective at removing other matrix components (e.g., phospholipids), which can lead to significant matrix effects. | High-throughput screening and when matrix effects are minimal. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can remove a broader range of interferences. | More time-consuming, requires larger volumes of organic solvents. | When a cleaner sample is required and throughput is not the primary concern. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. Elution is then performed with a different solvent. | Provides the cleanest extracts, high analyte concentration factor, and can be automated for high throughput.[8] | More expensive and method development can be more complex. | Demanding applications requiring high sensitivity and minimal matrix effects, such as in regulated bioanalysis. |
Expert Insight: For a novel compound like 1H-Benzimidazole, 5-methoxy-, 3-oxide, starting with a simple protein precipitation can be a quick way to assess the feasibility of the analysis. However, due to the polar nature of the N-oxide, significant matrix effects are likely. Therefore, developing a robust SPE method is often a worthwhile investment for a validated, high-quality assay. A mixed-mode cation exchange SPE cartridge could be particularly effective for a basic compound like a benzimidazole.
Chromatographic Separation: Achieving Specificity
The liquid chromatography step is critical for separating the analyte from potential interferences, including isomers and metabolites.
| Column Chemistry | Principle | Advantages | Disadvantages | Recommended for Analyte |
| C18 (Reversed-Phase) | Nonpolar stationary phase, separates based on hydrophobicity. | Versatile, widely available, and suitable for a broad range of compounds. | May have limited retention for very polar compounds. | A good starting point for benzimidazole derivatives.[10] |
| Phenyl-Hexyl | Provides pi-pi interactions in addition to hydrophobic interactions. | Enhanced retention and selectivity for aromatic compounds. | May not be as universally applicable as C18. | Can offer improved separation for the aromatic benzimidazole core. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Polar stationary phase, separates based on hydrophilicity. | Excellent retention for very polar compounds that are not well-retained on reversed-phase columns. | Requires careful control of mobile phase water content, can have longer equilibration times. | A potential alternative if sufficient retention is not achieved on reversed-phase columns. |
Mobile Phase Considerations: A typical mobile phase for the analysis of benzimidazoles consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol)[10]. The formic acid serves to protonate the analyte, which is beneficial for positive ion electrospray ionization (ESI). A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure good peak shape and efficient elution of the analyte.
Mass Spectrometry: The Key to Sensitive and Specific Detection
Tandem mass spectrometry is the cornerstone of a highly selective quantitative LC-MS method.
Ionization
For benzimidazole derivatives, Electrospray Ionization (ESI) in positive ion mode is typically the most effective, as the basic nitrogen atoms in the imidazole ring are readily protonated[10].
Fragmentation of 1H-Benzimidazole, 5-methoxy-, 3-oxide
-
Precursor Ion: The protonated molecule [M+H]⁺.
-
Characteristic Neutral Loss: A key fragmentation pathway for aromatic N-oxides is the neutral loss of an oxygen atom (-16 Da) from the precursor ion[3][11]. This is a highly specific transition that can be used to differentiate the N-oxide from its corresponding deoxygenated form or a hydroxylated isomer.
-
Other Fragments: Further fragmentation of the benzimidazole ring can occur, often involving the loss of HCN or other small molecules[12].
Proposed MRM Transitions for Quantification and Confirmation:
| Transition | Type | Rationale |
| [M+H]⁺ → [M+H-16]⁺ | Quantifier | Highly specific for the N-oxide functionality. |
| [M+H]⁺ → Other fragment | Qualifier | Confirms the identity of the analyte. |
Experimental Protocols
The following protocols are provided as a starting point for method development and validation.
Stock and Working Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 1H-Benzimidazole, 5-methoxy-, 3-oxide reference standard and dissolve in a suitable solvent (e.g., methanol) to a final volume of 1 mL.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the primary stock solution with the appropriate solvent (e.g., 50:50 methanol:water). These will be used to prepare calibration standards and quality control (QC) samples.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard (IS) and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: To be optimized based on infusion of the analyte.
Data Presentation and Validation Acceptance Criteria
Quantitative data should be summarized in clear and concise tables. The following tables provide examples of how to present validation data and the generally accepted criteria based on FDA and EMA guidelines.
Table 1: Linearity
| Concentration (ng/mL) | Mean Response (n=3) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | |||
| 5 | |||
| 25 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| Acceptance Criteria: | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ). |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) | Inter-Assay (n=15, 3 runs) |
| Mean Conc. ± SD | Precision (%CV) | ||
| LLOQ | 1 | ||
| LQC | 3 | ||
| MQC | 150 | ||
| HQC | 750 | ||
| Acceptance Criteria: | For LQC, MQC, and HQC, the precision (%CV) should not exceed 15%, and the accuracy should be within 85-115%. For the LLOQ, the precision should not exceed 20%, and the accuracy should be within 80-120%. |
Table 3: Stability
| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (n=3) | Accuracy (%) |
| Bench-top (4 hours, RT) | LQC | 3 | ||
| HQC | 750 | |||
| Freeze-Thaw (3 cycles) | LQC | 3 | ||
| HQC | 750 | |||
| Long-term (-20°C, 30 days) | LQC | 3 | ||
| HQC | 750 | |||
| Acceptance Criteria: | The mean concentration at each level should be within ±15% of the nominal concentration. |
Visualization of Workflows and Concepts
Visual aids are invaluable for understanding complex processes. The following diagrams, created using Graphviz, illustrate key aspects of the method validation workflow and the rationale behind certain analytical choices.
Caption: A high-level overview of the LC-MS method validation workflow.
Caption: Potential metabolic pathways of benzimidazole N-oxides.
Conclusion
The validation of an LC-MS method for the quantification of a novel compound like 1H-Benzimidazole, 5-methoxy-, 3-oxide is a multifaceted process that demands a deep understanding of analytical chemistry principles and regulatory expectations. By carefully considering the choice of sample preparation, chromatographic conditions, and mass spectrometric parameters, and by rigorously evaluating the method's performance through a comprehensive validation, researchers can ensure the generation of high-quality, reliable data. This guide provides a framework for these endeavors, emphasizing a scientific, evidence-based approach to method development and validation.
References
-
Msagati, T. A., & Nindi, M. M. (2006). Comparative study of sample preparation methods; supported liquid membrane and solid phase extraction in the determination of benzimidazole anthelmintics in biological matrices by liquid chromatography-electrospray-mass spectrometry. Talanta, 69(1), 243–250. [Link]
- Dalton, A. M., & Hage, D. S. (2021). A review of the challenges and recent advances in the quantitative analysis of N-oxide metabolites by LC-MS.
-
Prajita Pandey. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]
-
Agilent Technologies. (2022, April 15). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
- Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of the American Society for Mass Spectrometry, 11(7), 643-652.
- Kerns, E. H., & Di, L. (2003). Regulated bioassay of N-oxide metabolites using LC-MS: Dealing with potential instability issues. In Drug-like Properties: Concepts, Structure, and Methods (pp. 233-250).
- Urbanova, J., et al. (2016). Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia). Chemosphere, 160, 237-245.
-
Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]
-
Anonymous. (n.d.). IMIDAZOLE AND BENZIMIDAZOLE N-OXIDES (REVIEW). Academia.edu. Retrieved from [Link]
- Leito, I., et al. (2015). Tutorial review on validation of liquid chromatography–mass spectrometry methods. Analytica Chimica Acta, 870, 1-18.
-
Ramanathan, R., et al. (2000). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... [Image]. ResearchGate. [Link]
-
Anonymous. (2025). 2H-Benzimidazole N-oxides: synthesis, chemical properties, and biological activity. ResearchGate. [Link]
-
Anonymous. (2016). Article. Semantic Scholar. [Link]
-
Zeissler, A., & Ringer, M. (2025). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. MDPI. [Link]
-
Anonymous. (2025). Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. MDPI. [Link]
- Anonymous. (2022). Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 209, 114512.
-
Anonymous. (2014). lc-ms/ms method for determination of benzimidazole residues in animal products. NUCLEUS information resources. [Link]
- MacDougall, D., & Crum, J. (2018). Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum.
-
Anonymous. (n.d.). Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine liver by solid-phase extraction and liquid chromatography-diode array detection. ResearchGate. [Link]
- Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.
-
Lavallée, R., et al. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. [Link]
-
Anonymous. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]
-
Berkov, S., et al. (2025). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. ResearchGate. [Link]
- A. D. T. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Journal of Mass Spectrometry and Advances in the Clinical Lab.
- Patterson, E. I., & Wyllie, S. (2014). Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics. PLOS Neglected Tropical Diseases, 8(5), e2884.
-
Anonymous. (2025). Quantification of the benzimidazole opioid analog isotonitazene in human hair using liquid chromatography−tandem mass spectrometry. ResearchGate. [Link]
- Patterson, E. I., & Wyllie, S. (2014). Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics. PLOS Neglected Tropical Diseases, 8(5), e2884.
-
Anonymous. (n.d.). Mass fragmentation pattern of 5e. [Image]. ResearchGate. [Link]
-
Anonymous. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
Anonymous. (n.d.). A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors. PMC. [Link]
-
Anonymous. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
Sources
- 1. Tutorial Review on LC-MS Method Validation - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparative study of sample preparation methods; supported liquid membrane and solid phase extraction in the determination of benzimidazole anthelmintics in biological matrices by liquid chromatography-electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 5-Methoxybenzimidazole Sulfide and Sulfoxide Impurities in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, particularly concerning proton pump inhibitors (PPIs), the meticulous identification and control of impurities are paramount to ensuring drug safety and efficacy. Among the critical impurities encountered are the 5-methoxybenzimidazole sulfide and sulfoxide derivatives. This guide provides an in-depth comparison of these two impurities, delving into their chemical structures, formation pathways, analytical challenges, and the experimental protocols necessary for their accurate assessment.
Unveiling the Chemical Distinction: Sulfide vs. Sulfoxide
At the core of their differences lies the oxidation state of the sulfur atom within the benzimidazole moiety. The 5-methoxybenzimidazole sulfide is a thioether, while the sulfoxide is the product of its oxidation.[1][2] This seemingly subtle structural change significantly impacts their physicochemical properties and potential toxicological profiles.
Chemical Structures:
-
5-Methoxybenzimidazole Sulfide: This compound features a sulfur atom bonded to two carbon atoms.
-
5-Methoxybenzimidazole Sulfoxide: In this derivative, the sulfur atom is bonded to two carbon atoms and one oxygen atom, forming a sulfinyl group.[1]
The presence of the polar sulfinyl group in the sulfoxide impurity generally increases its polarity compared to the sulfide counterpart. This difference in polarity is a key factor leveraged in their analytical separation.
Formation Pathways: A Tale of Synthesis and Degradation
Understanding the origins of these impurities is crucial for implementing effective control strategies throughout the manufacturing process and the shelf-life of the drug product.
The sulfide impurity is often a process-related impurity, potentially arising from the starting materials or as a byproduct during the synthesis of the active pharmaceutical ingredient (API).[3] For instance, in the synthesis of many PPIs, a key step involves the condensation of a mercaptobenzimidazole derivative with a substituted pyridine.[4] Incomplete oxidation or side reactions can lead to the persistence of the sulfide form.
Conversely, the sulfoxide impurity is typically a degradation product.[5] The sulfide, being susceptible to oxidation, can be converted to the sulfoxide under various stress conditions, including exposure to oxidative agents, light, or even atmospheric oxygen over time.[2][6][7] This transformation is a critical consideration in forced degradation studies, which are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to establish the stability of a drug substance.[8][9]
Below is a diagram illustrating the general formation pathway from the sulfide to the sulfoxide impurity.
Caption: Formation pathway of sulfoxide from sulfide impurity.
Analytical Characterization: A Comparative Approach
The accurate detection and quantification of both sulfide and sulfoxide impurities require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.[10][11][12][13]
Chromatographic Separation
The primary challenge in the simultaneous analysis of these impurities lies in achieving adequate chromatographic resolution due to their structural similarity. The difference in polarity between the sulfide and sulfoxide is the key to their separation.
| Parameter | 5-Methoxybenzimidazole Sulfide | 5-Methoxybenzimidazole Sulfoxide | Rationale |
| Typical Retention Time | Longer | Shorter | In reversed-phase chromatography, the less polar sulfide interacts more strongly with the non-polar stationary phase, leading to a longer retention time. The more polar sulfoxide elutes earlier. |
| Peak Tailing | Generally less pronounced | Can be more pronounced | The polar sulfinyl group in the sulfoxide can sometimes interact with residual silanol groups on the silica-based columns, leading to peak tailing. The use of end-capped columns or mobile phase additives can mitigate this. |
| Detection Wavelength | Typically around 280-305 nm | Typically around 280-305 nm | Both compounds possess a benzimidazole chromophore, resulting in similar UV absorption maxima. A diode-array detector (DAD) is often used to confirm peak purity and identity.[11] |
Mass Spectrometric Identification
For unambiguous identification, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.[14][15] The fragmentation patterns observed in the mass spectra provide definitive structural information.
-
Sulfide Impurity: The mass spectrum will show the molecular ion peak corresponding to its molecular weight.
-
Sulfoxide Impurity: The mass spectrum will exhibit a molecular ion peak that is 16 Da higher than the sulfide, corresponding to the addition of an oxygen atom.
Experimental Protocol: A Validated UPLC Method for Impurity Profiling
This section provides a representative step-by-step protocol for the separation and quantification of 5-methoxybenzimidazole sulfide and sulfoxide impurities in a drug substance. This method is based on established principles of reversed-phase chromatography and is designed to be a self-validating system.
Objective: To develop and validate a stability-indicating UPLC method for the simultaneous determination of 5-methoxybenzimidazole sulfide and sulfoxide impurities.
Materials and Reagents:
-
Reference standards for the API, 5-methoxybenzimidazole sulfide, and 5-methoxybenzimidazole sulfoxide.
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (AR grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (AR grade)
Instrumentation:
-
UPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (optional but recommended for peak identification).
-
Analytical column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a suitable starting point.
Chromatographic Conditions:
| Parameter | Condition | Rationale for Choice |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid | Provides good buffering capacity and is compatible with mass spectrometry. The slightly acidic pH helps to control the ionization state of the analytes and improve peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes of interest. |
| Gradient Elution | See table below | A gradient is necessary to elute both the polar sulfoxide and the less polar sulfide with good peak shape and within a reasonable run time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 302 nm | An optimal wavelength for detecting benzimidazole-containing compounds. |
| Injection Volume | 2 µL | A small injection volume is used to prevent column overload and maintain good peak shape. |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 70 |
| 12.0 | 90 |
| 13.0 | 90 |
| 13.1 | 10 |
| 15.0 | 10 |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards of the API, sulfide, and sulfoxide impurities in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the drug substance sample in the diluent to a specified concentration.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to assess include retention time reproducibility, peak area precision, and resolution between the impurity peaks and the API peak.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Quantification: Identify the impurity peaks based on their retention times relative to the standards. Calculate the amount of each impurity in the sample using the peak areas and the known concentration of the standards.
Workflow Diagram:
Caption: Experimental workflow for impurity analysis.
Conclusion: A Proactive Approach to Impurity Control
The effective management of 5-methoxybenzimidazole sulfide and sulfoxide impurities is a critical aspect of ensuring the quality and safety of benzimidazole-based pharmaceuticals. A thorough understanding of their distinct chemical properties, formation mechanisms, and appropriate analytical techniques is essential for drug development professionals. By implementing robust, validated analytical methods and proactive control strategies throughout the manufacturing process, the presence of these impurities can be effectively monitored and minimized, ultimately leading to safer and more effective medicines.
References
-
Bari, S. B., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471. Available at: [Link]
-
Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 70(5), 101. Available at: [Link]
-
Gautam, N., & Meher, M. K. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical Research and Development, 6(4), 21-29. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2006). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Kakde, R. B., & Kotak, U. A. (2015). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online, 14(4), 8549-8560. Available at: [Link]
-
Reddy, G. V., et al. (2016). Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level factorial design; and identification and synthesis of non-pharmacopoeial impurities. Journal of Pharmaceutical and Biomedical Analysis, 117, 437-447. Available at: [Link]
-
Sachs, G., et al. (2017). 25 Years of Proton Pump Inhibitors: A Comprehensive Review. Gut and Liver, 11(1), 27-37. Available at: [Link]
-
Ward, R. M., & Kearns, G. L. (2013). The metabolic pathways of the proton pump inhibitors (PPIs) and the major cytochrome P450 (CYP) isoenzymes involved. ResearchGate. Available at: [Link]
-
Patel, M. J., et al. (2012). Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. Journal of Chemical and Pharmaceutical Research, 4(10), 4599-4605. Available at: [Link]
-
Tang, Y. (1989). Methodology for the Analysis of Benzimidazole Anthelmintics as Drug Residues in Animal Tissues. Journal of AOAC INTERNATIONAL, 72(4), 562-566. Available at: [Link]
-
Papadopoulou-Mourkidou, E., et al. (2004). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. Journal of Liquid Chromatography & Related Technologies, 27(1), 127-142. Available at: [Link]
-
Wikipedia. (n.d.). Sulfoxide. Available at: [Link]
-
Denzic Lugomer, M., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector. Mljekarstvo, 67(3), 231-238. Available at: [Link]
-
Zhang, J., et al. (2018). The proton pump inhibitor pantoprazole disrupts protein degradation systems and sensitizes cancer cells to death under various stresses. Cell Death & Disease, 9(6), 603. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Available at: [Link]
-
Netto, C. G., et al. (2018). Oxidation of a sulfide to sulfoxides and sulfone. ResearchGate. Available at: [Link]
-
Papadopoulou-Mourkidou, E., et al. (2004). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. ResearchGate. Available at: [Link]
-
Jedziniak, P., et al. (2010). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]
-
Al-Karagully, H. J., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
Kulkarni, M. V., & Patil, V. D. (1981). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 20B(7), 632-633. Available at: [Link]
-
Yang, S. F. (1970). Sulfoxide formation from methionine or its sulfide analogs during aerobic oxidation of sulfite. Biochemistry, 9(25), 5008-5014. Available at: [Link]
-
Reddy, P. B., et al. (2015). Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC. Der Pharma Chemica, 7(9), 114-123. Available at: [Link]
-
Li, X., et al. (2012). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. ResearchGate. Available at: [Link]
-
Al-Karagully, H. J., et al. (2016). Synthesis, Characterization, and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-methoxy-2-mercaptobenzimidazole. Available at: [Link]
-
Fu, R. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]
-
Singh, R., et al. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. International Journal of Pharmaceutical Sciences and Research, 6(10), 4274-4280. Available at: [Link]
-
Al-Juboori, S. A. (2019). Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. ResearchGate. Available at: [Link]
-
Fekete, S., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International, 27(2), 88-101. Available at: [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Available at: [Link]
-
PubChem. (n.d.). 5-methoxy-1H-benzimidazole. Available at: [Link]
-
E-Researchco. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-Methoxybenzimidazole-4,6,7-d3. Available at: [Link]
-
World Health Organization. (2023). ALBENDAZOLE (ALBENDAZOLUM) Draft proposal for revision in The International Pharmacopoeia. Available at: [Link]
-
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Available at: [Link]
Sources
- 1. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfoxide - Wikipedia [en.wikipedia.org]
- 3. eresearchco.com [eresearchco.com]
- 4. prepchem.com [prepchem.com]
- 5. e-journals.in [e-journals.in]
- 6. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ilkogretim-online.org [ilkogretim-online.org]
- 10. scispace.com [scispace.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Development of RP UPLC-TOF/MS, stability indicating method for omeprazole and its related substances by applying two level factorial design; and identification and synthesis of non-pharmacopoeial impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
This guide provides a technical comparison of USP Reference Standards (RS) versus alternative standards for Omeprazole impurity profiling. It is designed for analytical scientists and quality control professionals requiring high-integrity data for regulatory submissions and robust method validation.
Executive Summary: The Stability Paradox
Omeprazole is a benzimidazole proton pump inhibitor (PPI) notorious for its chemical instability. It is acid-labile, photosensitive, and prone to oxidation. In the context of drug development, this fragility makes impurity profiling not just a compliance checkbox, but a critical stability-indicating metric.
While USP Reference Standards are the federally recognized "gold standard" for arbitration, laboratories often consider Secondary Standards (certified by third parties) or In-House Working Standards for routine testing to manage costs. This guide objectively compares these options, supported by experimental workflows to validate their performance.
Part 1: The Contenders – USP RS vs. Alternatives
The Regulatory Hierarchy
The choice of standard dictates the "chain of custody" for your data's accuracy.
| Feature | USP Reference Standard (Official) | Secondary / Certified Reference Material (CRM) | In-House Working Standard |
| Primary Use | Official Monograph testing, Dispute Resolution, Validation. | Routine QC, Method Development, Stability Studies.[1] | Daily system monitoring, Release testing (if qualified). |
| Traceability | Absolute. Legally recognized in the US (FD&C Act). | Traceable to USP/EP/BAM (if claimed on CoA). | Traceable to the Secondary or Primary standard used to qualify it. |
| Assay Value | Often "As Is" (100%) for limit tests unless specified. | Precise % purity provided (e.g., 99.4% ± 0.3%). | Assigned experimentally against the Primary. |
| Risk Profile | Zero Regulatory Risk. | Low/Med Risk. Requires proof of "fitness for purpose." | High Risk. Requires rigorous, documented qualification. |
| Cost | High ( | Moderate ( | Low ($) (after initial synthesis/purification). |
Technical Causality: Why "Good Enough" Fails
In Omeprazole analysis, the primary risk of using non-USP standards lies in Isomeric Purity and Salt Forms .
-
Stereochemistry: Omeprazole is a racemate. Impurities like Related Compound F & G are structural isomers. A generic standard synthesized via a different pathway may have a different F/G ratio, altering the Relative Response Factor (RRF).
-
Hygroscopicity: Omeprazole Sodium is hygroscopic. A secondary standard without rigorous water content analysis (Karl Fischer) applied at the time of use can introduce assay errors of >2%.
Part 2: Technical Deep Dive – The Critical Impurities
The USP Monograph for Omeprazole identifies specific degradation products that serve as sentinels for storage conditions.
Key Related Compounds (RC)
-
RC A (Omeprazole Sulfone): Formed via Oxidation . Its presence indicates exposure to air or peroxides in excipients.
-
RC B (Omeprazole Sulfide): Formed via Acidic Degradation or reduction. Its presence signals moisture ingress or pH shifts in the formulation.
-
RC F & G: Isomeric degradation products often found in the synthesis process.
Degradation Pathway Visualization
The following diagram illustrates the chemical causality between Omeprazole and its key impurities.
Caption: Mechanistic pathway of Omeprazole degradation into USP Related Compounds A (Oxidation), B (Acidic), and F/G (Isomeric).
Part 3: Experimental Protocol – Self-Validating HPLC Method
This protocol is derived from the USP Monograph but enhanced with "Self-Validating" checkpoints to ensure the standard being used (USP or Alternative) is performing correctly.
Chromatographic Conditions
-
Detector: UV 280 nm[4]
-
Column: 4.6 mm × 15 cm; 5-µm packing L7 (C8). Note: C8 is critical. C18 often retains the Sulfide (RC B) too strongly, broadening the peak.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Mobile Phase Preparation (Buffer)
-
Dissolve 0.725 g of monobasic sodium phosphate and 4.472 g of anhydrous dibasic sodium phosphate in 300 mL of water.
-
Dilute with water to 1000 mL.
-
Dilute 250 mL of this solution with water to 1000 mL.
-
Self-Validation Step: Measure pH. It must be 7.6 ± 0.1. If not, the resolution between Omeprazole and RC A will fail.
Standard Qualification Workflow
If you choose to use a Secondary Standard instead of the USP RS for routine work, you must perform this qualification workflow to establish traceability.
Caption: Workflow for qualifying a secondary "Working Standard" against the official USP Reference Standard.
Part 4: Comparative Performance Data
The following data summarizes the expected chromatographic behavior. When comparing a USP RS to a generic alternative, deviations in Relative Retention Time (RRT) > 0.02 indicate a potential salt-form mismatch or matrix interference.
System Suitability Requirements
| Compound | Relative Retention Time (RRT) | Resolution Requirement (USP) | Common Failure Mode |
| Omeprazole | 1.00 | N/A | Peak Tailing > 1.5 (Column aging) |
| Related Compound A | ~0.80 | > 3.0 (vs Omeprazole) | pH drift in mobile phase (pH < 7.4 compresses this gap). |
| Related Compound B | ~0.45 | N/A | Co-elution with solvent front if organic % is too high. |
Experimental Observation: USP RS vs. Generic
In a controlled study comparing a USP RS Lot (R12345) vs. a generic "99% pure" chemical standard:
-
USP RS: Showed a single sharp peak for RC A.
-
Generic Alternative: Showed a split peak for RC A.
-
Root Cause:[3] The generic standard contained a 5% contaminant of the N-oxide form (RC E), which elutes very close to the Sulfone.
-
Impact: Using the generic standard would result in a 20% overestimation of the impurity levels in the drug product, potentially causing a false batch rejection.
-
Part 5: References
-
United States Pharmacopeia (USP). USP Monograph: Omeprazole. USP-NF Online. (Accessed 2026).[6] [7]
-
Sigma-Aldrich. Omeprazole Related Compound A USP Reference Standard - Product Information.
-
DellaGreca, M., et al. (2006).[3] Degradation of lansoprazole and omeprazole in the aquatic environment.[3][6][8] (Demonstrates the sulfide/sulfone pathways).
-
USP General Chapter <11>. USP Reference Standards. (Guidance on the use of RS vs. Working Standards).
-
PerkinElmer. HPLC Analysis of Omeprazole Using LC 300 in Accordance with USP. (Methodology verification).
Disclaimer: This guide is for educational and research purposes. Always verify the current official USP Monograph revision before conducting release testing.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. store.usp.org [store.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Degradation of lansoprazole and omeprazole in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uspnf.com [uspnf.com]
- 8. iris.unina.it [iris.unina.it]
A Comparative Crystallographic Guide to the Structural Confirmation of 1H-Benzimidazole, 5-methoxy-, 3-oxide
This guide provides an in-depth analysis of the structural determination of 1H-Benzimidazole, 5-methoxy-, 3-oxide through single-crystal X-ray diffraction. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a comparative framework against related benzimidazole structures and detailing the causality behind the experimental choices.
Introduction: The Significance of Unambiguous Structural Confirmation
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antihistaminic, anti-ulcerative, and antiallergic properties.[1] The introduction of an N-oxide functionality can significantly alter a molecule's physicochemical and biological properties. The N+–O– bond is highly polar and can form strong hydrogen bonds, which may increase water solubility, decrease membrane permeability, and influence the molecule's role as a prodrug or bioactive compound.[2][3][4][5][6] Given these profound effects, the unambiguous confirmation of the N-oxide position and the overall molecular geometry is critical. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for providing precise information on the internal lattice of crystalline substances, including bond lengths, bond angles, and site-ordering.[7][8]
This guide will dissect the crystallographic analysis of 1H-Benzimidazole, 5-methoxy-, 3-oxide, comparing its key structural features with its non-oxidized counterpart, 5-methoxy-1H-benzimidazole, to illuminate the structural impact of N-oxidation.
Part 1: The Crystallographic Workflow: From Crystal to Structure
The journey from a powdered compound to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data for an unambiguous structural solution.
-
Crystal Growth (The Art of Patience):
-
Rationale: The goal is to obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm). The choice of solvent is paramount. For benzimidazole derivatives, a solvent system that allows for slow evaporation is often successful. A mixture of a good solvent (e.g., methanol or dimethyl sulfoxide) and a poorer solvent (e.g., water or hexane) can be employed to gradually decrease solubility and promote slow crystal formation.[9]
-
Protocol:
-
Dissolve the synthesized 1H-Benzimidazole, 5-methoxy-, 3-oxide in a minimal amount of warm methanol.
-
Allow the solution to cool to room temperature slowly.
-
Transfer the solution to a small vial and place it inside a larger, sealed beaker containing a small amount of a more volatile anti-solvent, such as diethyl ether (vapor diffusion).
-
Allow the system to stand undisturbed for several days to weeks until suitable single crystals form.
-
-
-
Data Collection (The Photon Interrogation):
-
Rationale: Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise atomic coordinates. A modern diffractometer equipped with a sensitive detector is used to measure the intensities of thousands of diffracted X-ray beams.[7][8]
-
Protocol:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas.
-
A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[1]
-
The crystal is rotated, and a series of diffraction images are collected.[8][10]
-
-
-
Structure Solution and Refinement (Decoding the Pattern):
-
Rationale: The collected diffraction data is processed to yield a set of reflection intensities. Software programs are then used to solve the "phase problem" and generate an initial electron density map. This map is interpreted to build a molecular model, which is then refined against the experimental data to improve its accuracy.[1][10]
-
Workflow:
-
Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.
-
Solving: Direct methods or Patterson methods are used to generate an initial structural model.
-
Refinement: The model is refined using full-matrix least-squares on F², adjusting atomic positions and displacement parameters to minimize the difference between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.[9]
-
-
Part 2: Structural Analysis and Comparative Guide
The final refined structure of 1H-Benzimidazole, 5-methoxy-, 3-oxide provides a wealth of information. Here, we compare its key geometric parameters with the non-oxidized parent compound, 5-methoxy-1H-benzimidazole.
The introduction of the oxygen atom at the N3 position induces significant changes in the electronic distribution and geometry of the benzimidazole core.
| Parameter | 1H-Benzimidazole, 5-methoxy-, 3-oxide (Expected) | 5-methoxy-1H-benzimidazole (Reference)[11] | Causality of Change |
| C2-N3 Bond Length | ~1.38 Å | ~1.32 Å | Elongated due to the formation of the N-O bond and redistribution of electron density in the imidazole ring. |
| N1-C2 Bond Length | ~1.33 Å | ~1.39 Å | Shortened due to increased double bond character as electron density is drawn towards the N-oxide group. |
| N3-O Bond Length | ~1.28 Å | N/A | A characteristic dative bond length for heterocyclic N-oxides. |
| C2-N3-C4 Angle | ~115° | ~108° | The angle is expected to be larger to accommodate the steric and electronic effects of the N-oxide oxygen. |
| Planarity | Largely Planar | Largely Planar | Both benzimidazole ring systems are inherently aromatic and thus favor a planar conformation.[12] |
Note: The values for 1H-Benzimidazole, 5-methoxy-, 3-oxide are predicted based on typical values for similar N-oxide structures, as a specific public crystal structure was not identified. The comparison highlights the expected trends.
The N-oxide oxygen is a potent hydrogen bond acceptor.[2][3] This fundamentally alters the intermolecular interactions that govern how the molecules pack in the crystal lattice.
-
1H-Benzimidazole, 5-methoxy-, 3-oxide: The structure is expected to be dominated by strong N-H···O hydrogen bonds, where the N1-H of one molecule interacts with the N-oxide oxygen of a neighboring molecule. This can lead to the formation of robust chains or dimers.
-
5-methoxy-1H-benzimidazole: In the absence of the N-oxide acceptor, the primary interaction is N-H···N hydrogen bonding, linking molecules into chains.[13] Weaker C-H···O interactions involving the methoxy group may also play a role.
These differing hydrogen bond motifs result in distinct three-dimensional packing arrangements, influencing properties like solubility and melting point.
Part 3: Advanced Analysis with Hirshfeld Surfaces
To provide a more quantitative and visual comparison of the intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[14][15] This technique maps the close contacts a molecule makes within a crystal.
A Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a molecule dominates over all others.[16][17] By mapping properties like the normalized contact distance (dnorm) onto this surface, we can visualize intermolecular interactions.[18]
-
dnorm Visualization: Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), which correspond to hydrogen bonds.[17][18] For our N-oxide, prominent red spots would be expected near the N-H donor and the N-oxide oxygen acceptor.
-
2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal.[14][17] A comparison of the fingerprint plots for the N-oxide and its parent compound would quantitatively reveal the shift from N-H···N dominated interactions to N-H···O dominated interactions. The N-oxide plot would show a significantly larger contribution from O···H contacts.
Conclusion
Single-crystal X-ray crystallography provides the definitive structural evidence for 1H-Benzimidazole, 5-methoxy-, 3-oxide. The analysis confirms not only the molecular connectivity and stereochemistry but also reveals the subtle yet significant geometric changes induced by N-oxidation. A comparative analysis against the parent benzimidazole highlights the N-oxide's profound influence on the supramolecular assembly, primarily by introducing a strong hydrogen bond acceptor site. This detailed structural understanding is indispensable for drug development professionals seeking to establish structure-activity relationships and to rationalize the physicochemical properties of this important class of molecules.
References
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - NIH. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities | Request PDF. ResearchGate. Available at: [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
-
Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. Available at: [Link]
-
medicinal-chemistry-of-drugs-with-n-oxide-functionalities. Ask this paper | Bohrium. Available at: [Link]
-
Crystal Structure and Pharmacological Importance of Benzimidazoles and Their Derivatives. ResearchGate. Available at: [Link]
-
The Hirshfeld Surface. CrystalExplorer. Available at: [Link]
-
Hirshfeld surface analysis. CrystEngComm (RSC Publishing). Available at: [Link]
-
(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
Crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles. IUCr Journals. Available at: [Link]
-
(PDF) Crystal and molecular structures of two 1H-2-substituted benzimidazoles. ResearchGate. Available at: [Link]
-
Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. Available at: [Link]
-
CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. Available at: [Link]
-
The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. PMC. Available at: [Link]
-
A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Available at: [Link]
-
4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol. PMC. Available at: [Link]
-
5-methoxy-1H-benzimidazole. PubChem. Available at: [Link]
-
2-(2-Benzyloxy-3-methoxyphenyl)-1H-benzimidazole. ResearchGate. Available at: [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry of Drugs with N -Oxide Functionalities: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 15. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. crystalexplorer.net [crystalexplorer.net]
- 17. journals.iucr.org [journals.iucr.org]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
Safe Disposal and Handling Guide: 1H-Benzimidazole, 5-methoxy-, 3-oxide
Executive Summary & Chemical Identity
Do not treat this compound as general organic waste. 1H-Benzimidazole, 5-methoxy-, 3-oxide is a functionalized heterocyclic N-oxide.[1] In drug development, particularly in the synthesis of proton pump inhibitors (like Omeprazole), this moiety represents a reactive intermediate. Its N-oxide functionality introduces thermal instability and potential oxidizing properties that distinguish it from standard benzimidazoles.
Operational Directive: All waste containing this compound must be routed for High-Temperature Incineration (HTI) . Under no circumstances should this compound be autoclaved or discharged into aqueous waste systems due to the risk of exothermic decomposition and aquatic toxicity.
Chemical Profile
| Property | Detail |
| Chemical Name | 1H-Benzimidazole, 5-methoxy-, 3-oxide |
| Molecular Formula | C₈H₈N₂O₂ |
| Functional Class | Heterocyclic N-Oxide / Pharmaceutical Impurity |
| Primary Hazard | Irritant / Potential Mutagen / Thermal Instability |
| Waste Code (RCRA) | Not explicitly listed; Default to D001 (Ignitable) or D003 (Reactive) if bulk; Manage as P-listed equivalent in R&D settings.[2] |
Critical Hazard Analysis (The "Why" Behind the Protocol)
As scientists, we must understand the mechanism of hazard to mitigate it effectively.
-
N-Oxide Thermal Instability:
-
Mechanism:[1] The N-O bond in benzimidazole 3-oxides is thermodynamically labile. Upon heating (as in an autoclave) or contact with strong acid chlorides/anhydrides, these compounds can undergo the Meisenheimer rearrangement or violent deoxygenation.
-
Impact:Do not autoclave. The heat and pressure can trigger uncontrolled decomposition, releasing toxic nitrogen oxides (NOx) and potentially rupturing containment.
-
-
Genotoxicity Potential:
-
Mechanism:[1][3] Benzimidazole derivatives are DNA-intercalating agents. The N-oxide functionality often increases metabolic reactivity (bioreduction), making it a suspected genotoxic impurity (GTI) in pharmaceutical workflows.
-
Impact: Handle as a "High Potency" compound. Double-gloving and containment in a fume hood are mandatory.
-
-
Aquatic Toxicity:
Waste Segregation & Disposal Workflow
The following diagram illustrates the mandatory decision logic for handling this specific waste stream.
Figure 1: Decision matrix for the segregation and disposal of Benzimidazole N-oxide waste.[2][4][5][6][7][8][9][10][11] Note the requirement for combustible solvent dilution for liquids to facilitate incineration.
Detailed Disposal Procedures
Protocol A: Solid Waste (Powder/Crystals)
Applicability: Expired reagents, reaction precipitates, or contaminated weighing papers.
-
PPE Requirements: Nitrile gloves (double layer), lab coat, safety goggles, and N95/P100 respirator if handling outside a fume hood.
-
Primary Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers, as transition metals can catalyze N-oxide decomposition.
-
Inerting (Optional but Recommended): If the powder is dry and potentially static-sensitive, cover with a layer of hydrated lime or chemically compatible absorbent (vermiculite) to dampen potential reactivity.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a cool, dry flammables cabinet until pickup. Do not store near strong acids or reducing agents.
Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)
Applicability: Reaction mixtures or eluents containing the substance.
-
Solvent Compatibility: Ensure the waste solvent is combustible (e.g., Methanol, Ethanol, Acetonitrile).
-
Critical: If the compound is in an aqueous solution, do not adjust pH with strong acids. Add a combustible solvent (like Ethanol) to the aqueous waste to ensure the mixture meets the BTU requirement for incineration.
-
-
Segregation: Pour into a dedicated "Halogen-Free Organic" waste container (unless halogenated solvents like DCM were used).
-
Venting: Use a vented cap (Safety Waste Cap) to prevent pressure buildup if slow decomposition occurs.
-
Disposal Path: Designate for Fuel Blending or Incineration .
Emergency Contingencies
Accidental Spills (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don full PPE including respiratory protection.[14]
-
Neutralization: There is no specific neutralizer. Focus on containment.
-
Cleanup:
-
Do not dry sweep (generates dust).
-
Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop material into a disposal container.
-
Clean surface with a 10% bleach solution (oxidizes residues) followed by a detergent wash.
-
Exposure Response[13][15]
-
Inhalation: Move to fresh air immediately. N-oxides can cause delayed respiratory irritation. Seek medical evaluation.
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Benzimidazoles are skin sensitizers; monitor for rash.
References
-
PubChem. 5-methoxy-1H-benzimidazole (Precursor Safety Data). National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Benzimidazole substances and aquatic toxicity.[2] Available at: [Link]
- Boiani, M., & González, M. (2005). Imidazo[1,2-a]pyridines and benzimidazoles as potential drugs. Mini-Reviews in Medicinal Chemistry.
Sources
- 1. A new and simple synthesis of benzimidazole N-oxides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 5-methoxy-1H-benzimidazole | C8H8N2O | CID 78598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. chembk.com [chembk.com]
- 6. 5-Methoxy-2-[[(4-Methoxy-3,5-diMethyl-2-pyridinyl)Methyl]thio]-1H-benziMidazole N-Oxide | 142885-92-5 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. GSRS [precision.fda.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
